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  • Product: 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine
  • CAS: 842976-90-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Paradigms of 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine: A Core Building Block in Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the architectural precision of linker molecules is paramount. 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS: 842976-90-3) has emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the architectural precision of linker molecules is paramount. 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS: 842976-90-3) has emerged as a highly specialized, stereochemically rich building block, predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional degraders[1]. Unlike highly flexible linear aliphatic chains (e.g., PEG linkers), this diamine core provides a rigidified "exit vector" that minimizes the entropic penalty during ternary complex formation.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical properties, strategic applications, and a self-validating synthetic methodology for this critical molecule. The protocols detailed herein are engineered to ensure high regioselectivity and absolute structural verification.

Structural & Physicochemical Profiling

The molecule features an ethane-1,2-diamine backbone characterized by orthogonal amine basicity and a chiral center at C1. The presence of the ortho-methoxy group on the phenyl ring induces significant steric shielding around the C1-aryl bond, restricting free rotation and locking the linker into preferred conformational states.

Table 1: Physicochemical and Structural Properties
PropertyValueDiagnostic / Strategic Significance
IUPAC Name 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamineDefines the regiochemistry (N1 dimethylation).
CAS Number 842976-90-3Standardized registry identifier[2].
PubChem CID 3162832Database indexing for computational screening[3].
Molecular Formula C11H18N2OConfirms atom count for high-resolution MS.
Molecular Weight 194.28 g/mol Optimal low-MW core for maintaining Lipinski compliance.
Monoisotopic Mass 194.1419 DaTarget mass for LC-MS [M+H]⁺ = 195.149[3].
Orthogonal Reactivity Primary (N2) vs. Tertiary (N1) AmineAllows selective functionalization at N2 without protecting groups.

Strategic Role in PROTAC Linkerology

In bifunctional degrader design, the linker is not merely a passive tether; it actively dictates the spatial orientation between the Target Protein (POI) and the E3 Ligase. The 1-(2-methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine scaffold acts as a rigidified vector[1]. The primary amine (N2) serves as the conjugation point for the POI ligand (warhead), while the bulky dimethylamine and ortho-methoxy groups project outward, modulating the lipophilicity (logP) and preventing the linker from collapsing onto itself in aqueous media.

PROTAC POI Target Protein (POI) Binding Ligand Linker Rigidified Diamine Core 1-(2-Methoxyphenyl)-N1,N1- dimethyl-ethane-1,2-diamine POI->Linker Amide/Amine Coupling via Primary Amine (N2) E3 E3 Ligase Binder (e.g., Cereblon / VHL) Linker->E3 Spatial Vectoring via C1 Stereocenter

Fig 1: Logical workflow of the diamine core vectoring a PROTAC ternary complex.

Self-Validating Synthetic Methodology

The synthesis of 1,2-diamines demands strict control over regiochemistry and oxidation states. We employ a two-step, highly atom-economical route: a modified multi-component Strecker-type reaction followed by catalytic high-pressure hydrogenation [4].

Causality of Experimental Design:
  • The Strecker Condensation: By reacting 2-methoxybenzaldehyde with dimethylamine and trimethylsilyl cyanide (TMSCN), we establish the C1 stereocenter and the tertiary amine in a single concerted step. Titanium tetraisopropoxide (Ti(OiPr)₄) is utilized as a Lewis acid to selectively activate the aldehyde, driving the formation of the iminium ion prior to cyanide attack. This prevents the formation of the undesired cyanohydrin byproduct[5].

  • Nitrile Reduction: The reduction of the intermediate α -aminonitrile to a primary amine is notoriously prone to side reactions, specifically the formation of secondary amine dimers. To suppress this, the reduction is performed using Raney Nickel under a high-pressure hydrogen atmosphere in the presence of 7M methanolic ammonia . The massive excess of ammonia shifts the equilibrium of the intermediate imine, outcompeting the newly formed primary amine and ensuring absolute fidelity of the target 1,2-diamine.

Synthesis A 2-Methoxybenzaldehyde + Dimethylamine B TMSCN Addition (Strecker Reaction) A->B Ti(OiPr)4 MeOH, RT C α-Aminonitrile Intermediate B->C -H2O D Catalytic Hydrogenation (Raney Ni / NH3 / H2) C->D High Pressure Reduction E 1-(2-Methoxyphenyl)-N1,N1- dimethyl-ethane-1,2-diamine D->E Primary Amine Formation

Fig 2: Two-step synthetic workflow from 2-methoxybenzaldehyde to the target diamine.

Experimental Protocols

Step 1: Synthesis of 2-(Dimethylamino)-2-(2-methoxyphenyl)acetonitrile
  • Iminium Formation: To a flame-dried 250 mL round-bottom flask under an inert N₂ atmosphere, add 2-methoxybenzaldehyde (10.0 mmol, 1.0 eq) and anhydrous methanol (50 mL). Add dimethylamine hydrochloride (12.0 mmol, 1.2 eq) and triethylamine (12.0 mmol, 1.2 eq) to liberate the free amine.

  • Lewis Acid Activation: Introduce Ti(OiPr)₄ (1.0 mmol, 0.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours to ensure complete conversion to the iminium intermediate.

  • Cyanation: Cool the vessel to 0 °C. Add TMSCN (12.0 mmol, 1.2 eq) dropwise via syringe. Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Isolation: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α -aminonitrile.

Step 2: High-Pressure Reduction to the 1,2-Diamine
  • Preparation: Dissolve the crude α -aminonitrile (approx. 10.0 mmol) in 7M NH₃ in methanol (40 mL). Transfer the solution to a high-pressure hydrogenation Parr reactor.

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 1.0 g, washed three times with methanol prior to use to remove water).

  • Hydrogenation: Seal the reactor, purge with N₂ three times, and then pressurize with H₂ gas to 50 psi. Stir vigorously at room temperature for 24 hours.

  • Purification: Vent the H₂ gas safely. Filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel (Caution: Do not let the filter cake dry). Concentrate the filtrate in vacuo. Purify the residue via reverse-phase preparative HPLC to yield the pure 1-(2-methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine.

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized building block, the protocol requires a self-validating analytical feedback loop. Standard 1D NMR is insufficient to definitively prove the regiochemistry of the dimethyl group (N1 vs. N2). We mandate the use of 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR.

Table 2: Diagnostic NMR and MS Data (Self-Validating Parameters)
Analytical MethodExpected Value / ObservationDiagnostic Significance (Causality)
LC-MS (ESI+) m/z[M+H]⁺ = 195.15Confirms the exact mass and successful reduction of the nitrile[3].
¹H NMR (400 MHz) Sharp singlet at ~2.20 ppm (6H)Confirms the presence of the N,N-dimethyl group.
¹H NMR (400 MHz) Sharp singlet at ~3.85 ppm (3H)Confirms the intact ortho-methoxy group on the aryl ring.
2D HMBC NMR Cross-peak between N-CH₃ protons (~2.20 ppm) and C1 methine carbon.Critical Validation: Proves the dimethyl group is attached to N1. If attached to N2, the cross-peak would correlate to the C2 methylene carbon.

By coupling LC-MS mass confirmation with 2D-HMBC regiochemical mapping, the protocol creates a closed, self-validating system that guarantees the structural identity of the 1-(2-methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine before its integration into complex PROTAC synthesis.

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Exploratory

Comprehensive Pharmacokinetic Profiling of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Structural Rationale In modern drug discovery, particularly in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Rationale

In modern drug discovery, particularly in the design of Protein-Targeting Chimeras (PROTACs) and targeted covalent inhibitors, vicinal diamines serve as critical linker and ligand building blocks. 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS: 842976-90-3) is a highly specialized intermediate characterized by a chiral center at C1, a tertiary N,N-dimethylamine, a primary amine, and an electron-rich 2-methoxyphenyl ring [1].

Because in vivo pharmacokinetic (PK) literature on this exact unmodified building block is sparse, evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile requires a predictive, structurally grounded approach. As a Senior Application Scientist, I approach this not as a simple data-gathering exercise, but as a predictive science. The structural motifs of this compound dictate specific metabolic liabilities that must be mapped and quantified before integration into larger macromolecular drug candidates.

Predictive Metabolic Soft Spots (The "Why")

The causality of this compound's clearance is directly tied to its functional groups:

  • The 2-Methoxyphenyl Group: Aromatic methoxy groups are classic targets for CYP2D6 -mediated O-demethylation. Structural analogs, such as the 2-methoxyphenyl derivatives in NBOMe hallucinogens and various opioid analgesics, exhibit rapid O-demethylation by CYP2D6, leading to phenolic metabolites [2].

  • The N,N-Dimethylamine Group: Tertiary amines undergo N-demethylation to secondary and primary amines. This biotransformation is predominantly catalyzed by CYP3A4 and CYP2B6 , a causality well-documented in the metabolism of structurally similar N,N-dimethyl compounds like sibutramine and ketamine [3, 4].

  • The Primary Amine: While sterically hindered by the adjacent bulky C1 chiral center, the terminal primary amine remains susceptible to oxidative deamination by Monoamine Oxidases (MAO) or direct Phase II conjugation (e.g., N-glucuronidation).

MetabolicPathways Parent 1-(2-Methoxy-phenyl)-N1,N1- dimethyl-ethane-1,2-diamine CYP2D6 CYP2D6 (O-Demethylation) Parent->CYP2D6 CYP3A4 CYP3A4 / CYP2B6 (N-Demethylation) Parent->CYP3A4 MAO MAO / SSAO (Oxidative Deamination) Parent->MAO Met1 O-Desmethyl Metabolite (Phenol Derivative) CYP2D6->Met1 Met2 N-Desmethyl Metabolite (Secondary Amine) CYP3A4->Met2 Met3 Aldehyde / Acid Metabolite MAO->Met3

Figure 1: Predictive Phase I metabolic pathways for the diamine compound.

In Vitro ADME Profiling: Self-Validating Protocols

To transition from predictive modeling to empirical data, we must establish a self-validating experimental system . A protocol is only trustworthy if it contains internal mechanisms to prove its own accuracy. The following Cytochrome P450 (CYP) reaction phenotyping workflow utilizes specific chemical inhibitors alongside positive control probe substrates to ensure assay integrity.

Cytochrome P450 Reaction Phenotyping Methodology

Objective: Determine the fractional contribution of specific CYP isoforms to the intrinsic clearance ( CLint​ ) of the compound.

Step-by-Step Protocol:

  • System Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Inhibitor Spiking (The Control Mechanism): Aliquot HLMs (final protein concentration: 0.5 mg/mL) into a 96-well plate. Pre-incubate with isoform-specific inhibitors (see Table 1) for 10 minutes at 37°C.

    • Causality Note: We use Ketoconazole specifically because its imidazole ring competitively binds the heme iron of CYP3A4, providing a definitive knockout of the N-demethylation pathway.

  • Substrate Addition: Add 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine to a final concentration of 1 µM. Crucial Step: In parallel wells, add probe substrates (e.g., Dextromethorphan for CYP2D6) to validate that the inhibitors are functioning correctly.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

    • Causality Note: Immediate protein precipitation halts enzymatic activity, freezing the kinetic snapshot.

  • Centrifugation & Analysis: Centrifuge at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Workflow Prep Prepare HLM & rhCYP Incubations Spike Spike Inhibitors (Self-Validating Controls) Prep->Spike React Initiate with NADPH (37°C, 30 min) Spike->React Quench Quench with Ice-Cold ACN + Internal Std React->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Figure 2: Self-validating in vitro CYP450 reaction phenotyping workflow.

Quantitative Data: Inhibitor Setup & Predictive Parameters

Table 1: Self-Validating CYP Inhibition Setup

Target Enzyme Chemical Inhibitor Final Concentration (µM) Positive Control Substrate
CYP2D6 Quinidine 1.0 Dextromethorphan
CYP3A4 Ketoconazole 1.0 Midazolam
CYP2B6 Ticlopidine 5.0 Bupropion

| CYP2C19 | Fluconazole | 10.0 | S-Mephenytoin |

Table 2: Predictive Pharmacokinetic Parameters (Extrapolated via structural analog modeling of vicinal diamines and 2-methoxyphenyl derivatives)

Parameter Predicted Value Range Rationale / Causality
LogP (Octanol/Water) 1.8 - 2.2 Moderate lipophilicity driven by the aromatic ring, offset by dual protonated amines at physiological pH.

| Hepatic Extraction Ratio ( EH​ ) | Moderate to High (0.5 - 0.7) | Rapid first-pass metabolism expected via CYP2D6 O-demethylation. | | Protein Binding (PPB) | 40% - 60% | Basic amines typically exhibit moderate binding to α1​ -acid glycoprotein (AAG) rather than albumin. |

Bioanalytical Quantification (LC-MS/MS)

To accurately quantify the parent compound and its metabolites, standard reversed-phase chromatography (e.g., C18) is insufficient. Because 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is a highly polar, dicationic species at pH 7.4, it will exhibit poor retention and severe matrix suppression on a C18 column.

Expertise & Experience Protocol: We mandate the use of Hydrophilic Interaction Liquid Chromatography (HILIC) or a Biphenyl stationary phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (HILIC conditions), dropping to 50% B over 4 minutes to elute the polar diamine.

  • Mass Spectrometry (ESI+):

    • Precursor Ion: m/z 195.1 [M+H]+

    • Primary MRM Transition (Quantifier): m/z 195.1 150.1 (Driven by the neutral loss of the dimethylamine group, -45 Da).

    • Secondary MRM Transition (Qualifier): m/z 195.1 135.1 (Subsequent loss of the methyl radical from the methoxy group).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3162832, 1-(2-methoxyphenyl)-N,N-dimethylethane-1,2-diamine." PubChem, 2026.[Link]

  • Caspar, A. T., et al. "Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH." Drug Testing and Analysis, vol. 9, no. 5, 2017, pp. 671-679.[Link]

  • Bae, S. K., et al. "Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) Metabolites in Human Liver Microsomes." Drug Metabolism and Disposition, vol. 36, no. 8, 2008, pp. 1679-1688. [Link]

  • Hijazi, Y., et al. "Inhibition of cytochrome P450 enzymes involved in ketamine metabolism by use of liver microsomes and specific cytochrome P450 enzymes from horses, dogs, and humans." American Journal of Veterinary Research, vol. 72, no. 11, 2011, pp. 1548-1556.[Link]

Foundational

An In-depth Technical Guide on 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, a molecule of interest in chemical research and pharmaceutical development. The content herein is curated to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive technical overview of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, a molecule of interest in chemical research and pharmaceutical development. The content herein is curated to provide an in-depth understanding of its fundamental properties, supported by available data and established scientific principles.

Core Molecular Profile

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is a substituted diamine with the chemical formula C11H18N2O.[1][2] Its structure features a methoxy-substituted phenyl ring attached to an ethylenediamine backbone, with two methyl groups on one of the nitrogen atoms. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.

Molecular Weight

The molecular weight of this compound is a critical parameter for any quantitative chemical analysis or synthesis. Based on its molecular formula, the calculated molecular weight is approximately 194.27 to 194.3 g/mol .[1][2][3]

Chemical Identifiers

For precise identification and database searches, the following identifiers are associated with this compound:

IdentifierValue
CAS Number 842976-90-3[1][2]
Molecular Formula C11H18N2O[1][2][3]
InChI InChI=1S/C11H18N2O/c1-13(2)10(8-12)9-6-4-5-7-11(9)14-3/h4-7,10H,8,12H2,1-3H3[2]
Canonical SMILES CN(C)C(CN)C1=CC=CC=C1OC[2]

Physicochemical Properties

While detailed experimental data for all physical properties are not extensively published, the following table summarizes the available information. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound.

PropertyValueNotes and Causality
Molecular Weight 194.278 g/mol [2]Calculated from the atomic weights of its constituent atoms. This value is fundamental for stoichiometric calculations in chemical reactions.
Appearance Not explicitly stated in available literature.Similar diamine compounds can range from colorless to light yellow liquids or solids.[4][5][6] The color can be influenced by purity and the presence of any degradation products.
Boiling Point Not explicitly stated in available literature.The presence of amine groups allows for hydrogen bonding, which would be expected to result in a relatively high boiling point for its molecular weight.
Melting Point Not explicitly stated in available literature.If the compound is a solid at room temperature, the melting point would be a key indicator of its purity.
Solubility Not explicitly stated in available literature.The amine groups are expected to impart some solubility in polar solvents, including water, particularly under acidic conditions where they can be protonated to form ammonium salts. The aromatic ring and alkyl groups contribute to its solubility in organic solvents.
Purity Commercially available at a minimum of 98%[1]High purity is essential for use in sensitive applications such as pharmaceutical synthesis and catalytic research.

Structural Elucidation and Synthesis

The structural confirmation of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine would typically rely on a combination of spectroscopic techniques.

Proposed Analytical Workflow

The following workflow illustrates a logical sequence for the structural and purity analysis of this compound.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation A Obtain/Synthesize Compound B GC-MS or LC-MS A->B Purity & MW C NMR Spectroscopy (¹H, ¹³C) A->C Structural Details D FT-IR Spectroscopy A->D Functional Groups E Confirm Molecular Weight & Fragmentation B->E F Elucidate C-H Framework C->F G Identify Functional Groups D->G H Final Structure Confirmation E->H F->H G->H

Caption: A logical workflow for the structural elucidation of the target compound.

Expert Insights on Experimental Choices:

  • GC-MS/LC-MS: This is the initial and crucial step to confirm the molecular weight (194.27 g/mol ) and assess the purity of the sample. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) would depend on the compound's volatility and thermal stability.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for providing a detailed map of the carbon-hydrogen framework. The chemical shifts and coupling patterns would confirm the connectivity of the methoxy group, the aromatic protons, the ethylenediamine backbone, and the N,N-dimethyl groups.

  • FT-IR Spectroscopy: This technique is used to identify the characteristic vibrations of the functional groups present, such as N-H stretching for the primary amine, C-H stretching for the aromatic and alkyl groups, and C-O stretching for the methoxy group.

Potential Applications and Research Directions

While specific, documented applications for this exact molecule are limited, its structural motifs suggest significant potential in several areas of chemical science.

  • Asymmetric Catalysis: Chiral diamines are widely used as ligands for transition metals in asymmetric synthesis. The development of a chiral version of this compound could lead to novel catalysts for reactions such as asymmetric hydrogenation or C-C bond formation.

  • Pharmaceutical Scaffolding: The ethylenediamine moiety is a common feature in many biologically active compounds. This molecule could serve as a valuable building block for the synthesis of new drug candidates. It is listed within the product family of "Protein Degrader Building Blocks", suggesting its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) or similar targeted protein degradation technologies.[1]

  • Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, forming stable complexes with various metal ions. These complexes could have interesting properties for applications in materials science or as catalysts.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount. Although a specific safety data sheet is not provided, general guidelines for handling amines should be followed:

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is a compound with a well-defined molecular weight and structure. While its physical properties are not yet fully characterized in publicly available literature, its chemical architecture makes it a promising candidate for further investigation, particularly in the fields of asymmetric catalysis and medicinal chemistry. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this and related molecules.

References

  • 1-(2-Methoxy-phenyl)-n1, n1-dimethyl-ethane-1, 2-diamine, min 98%, 1 gram. [Online]. Available: [Link]

  • (1R,2R)-1,2-bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine, min. 97% (>99% ee). [Online]. Available: [Link]

  • 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem. [Online]. Available: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Targets of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

Abstract This technical guide provides a comprehensive analysis of the potential biological targets of the novel chemical entity, 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine. Given the absence of direct empiri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel chemical entity, 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine. Given the absence of direct empirical data for this specific molecule, this document leverages established structure-activity relationships (SAR) of analogous compounds to propose and prioritize likely protein targets. The core structure, a substituted phenylethylamine, is a well-established pharmacophore known to interact with a range of central nervous system proteins. This guide will delve into the rationale for prioritizing monoamine transporters, serotonin receptors, and trace amine-associated receptors as primary targets for investigation. Furthermore, we present detailed, field-proven experimental protocols for the validation of these interactions, including radioligand binding assays and functional cellular assays. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the characterization of this and structurally related compounds.

Introduction and Rationale

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is a synthetic compound with a molecular structure suggestive of significant biological activity. Its core is a 2-phenylethylamine scaffold, a privileged motif in medicinal chemistry that forms the basis for numerous endogenous neurotransmitters and synthetic drugs targeting the central nervous system.[1][2] The strategic placement of a methoxy group on the phenyl ring and the presence of a dimethylated diamine side chain are anticipated to confer specific binding affinities and functional activities.

The methoxy group, a common substituent in bioactive molecules, is known to influence the lipophilicity and electronic properties of a compound, which can, in turn, modulate receptor selectivity and binding affinity.[3] The N,N-dimethylethylenediamine moiety is a versatile chemical feature, capable of acting as a ligand in coordination chemistry and as a building block in the synthesis of active pharmaceutical ingredients.[4][5]

This guide will systematically deconstruct the molecule's structural features to build a robust hypothesis regarding its most probable biological targets. Our analysis is grounded in a comprehensive review of the scientific literature on structurally analogous compounds.

Proposed Primary Biological Targets

Based on the structural characteristics of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, we propose the following primary biological targets for investigation:

  • Monoamine Transporters (Dopamine, Norepinephrine, and Serotonin Transporters)

  • Serotonin (5-HT) Receptors (Specifically 5-HT2A and 5-HT2C Subtypes)

  • Trace Amine-Associated Receptor 1 (TAAR1)

The following sections will elaborate on the rationale for each proposed target class and provide detailed protocols for experimental validation.

Monoamine Transporters: A Prime Suspect

The phenylethylamine skeleton is the foundational structure for the endogenous monoamine neurotransmitters dopamine, norepinephrine, and serotonin. Consequently, synthetic derivatives frequently exhibit affinity for the respective transporters (DAT, NET, and SERT).[1][2]

Rationale for Targeting:

  • Structural Similarity: The core phenylethylamine structure of the target compound is a strong indicator of potential interaction with monoamine transporters.

  • Known Activity of Analogues: Numerous substituted phenylethylamines are known to inhibit the reuptake of dopamine, norepinephrine, and/or serotonin, thereby increasing their synaptic concentrations.[2][6]

  • Impact of Methoxy Substitution: The presence of a methoxy group on the aromatic ring can influence the binding affinity and selectivity for different monoamine transporters. However, some studies suggest that a methoxy group can reduce dopamine reuptake inhibitory activity in certain contexts.[2]

Experimental Validation Workflow:

A logical workflow for assessing the interaction with monoamine transporters is crucial for generating reliable and reproducible data.

A Compound Synthesis & QC B Radioligand Binding Assays (DAT, NET, SERT) A->B Initial Screening C Functional Reuptake Assays (In Vitro) B->C Confirmation of Binding D Data Analysis & IC50 Determination C->D Quantification of Potency E Selectivity Profiling D->E Comparative Analysis

Caption: Experimental workflow for monoamine transporter interaction analysis.

Detailed Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine for the human dopamine transporter.

Materials:

  • HEK-293 cells stably expressing human DAT (hDAT)

  • [³H]-WIN 35,428 (a high-affinity radioligand for DAT)

  • Test Compound: 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

  • Nomifensine (a known DAT inhibitor for positive control)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing HEK-293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and [³H]-WIN 35,428 at a concentration near its Kd.

  • Competition: Add increasing concentrations of the test compound or nomifensine to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM nomifensine).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

Serotonin (5-HT) Receptors: Modulators of Mood and Cognition

Substituted phenylethylamines are well-documented ligands for various serotonin receptors, with the 5-HT2A and 5-HT2C subtypes being particularly common targets.[7][8]

Rationale for Targeting:

  • High Affinity of Analogues: Many phenethylamine derivatives exhibit high affinity for 5-HT2A receptors.[7][9]

  • Psychoactive Potential: Interaction with 5-HT2A receptors is a hallmark of many psychoactive phenethylamines.[10]

  • Influence of Methoxy Groups: The position and number of methoxy groups on the phenyl ring are critical determinants of 5-HT2A receptor affinity and agonist/antagonist activity.[11]

Experimental Validation Workflow:

A two-tiered approach is recommended, starting with binding affinity and followed by functional characterization.

A Compound Procurement B Radioligand Binding Assays (5-HT2A, 5-HT2C) A->B Initial Screening C Functional Assays (e.g., Calcium Mobilization) B->C Confirmation of Interaction D Data Analysis (Ki, EC50, Emax) C->D Quantification of Activity E Determination of Agonist/Antagonist Profile D->E Functional Characterization

Caption: Workflow for characterizing 5-HT receptor interactions.

Detailed Protocol: In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Activation

This protocol measures the functional activity of the test compound at the 5-HT2A receptor by quantifying intracellular calcium release.

Materials:

  • CHO or HEK-293 cells stably co-expressing the human 5-HT2A receptor and a G-protein (e.g., Gαq)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Test Compound: 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

  • Serotonin (5-HT) as a reference agonist

  • A known 5-HT2A antagonist (e.g., ketanserin) for validation

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 45-60 minutes) at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add varying concentrations of the test compound or the reference agonist.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax values. To determine if the compound is an antagonist, pre-incubate the cells with the test compound before adding the reference agonist and observe any rightward shift in the agonist's dose-response curve.

Trace Amine-Associated Receptor 1 (TAAR1): A Novel Neuromodulator

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including phenethylamine. It is a key regulator of monoaminergic systems.[12]

Rationale for Targeting:

  • Endogenous Ligand Similarity: The core structure of the test compound is closely related to the endogenous TAAR1 ligand, phenethylamine.

  • Activity of Analogues: Many phenethylamine analogues are known to be potent TAAR1 agonists.[12]

Experimental Validation:

Similar to 5-HT receptors, a combination of binding and functional assays is recommended. A common functional assay for TAAR1, which couples to Gαs, is the measurement of cyclic AMP (cAMP) accumulation.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential quantitative data that could be generated from the proposed experimental workflows. These values are for illustrative purposes only and are based on the known activities of structurally related compounds.

Target Assay Type Metric Hypothetical Value
Dopamine Transporter (DAT)Radioligand BindingKi250 nM
Serotonin Transporter (SERT)Radioligand BindingKi> 10 µM
5-HT2A ReceptorRadioligand BindingKi80 nM
5-HT2A ReceptorCalcium MobilizationEC50150 nM
TAAR1cAMP AccumulationEC50500 nM

Concluding Remarks and Future Directions

This technical guide has outlined a scientifically rigorous, hypothesis-driven approach to elucidating the biological targets of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine. Based on a detailed analysis of its chemical structure and comparison with known bioactive molecules, we have prioritized monoamine transporters, serotonin receptors, and TAAR1 as the most probable primary targets.

The provided experimental protocols offer a clear and actionable path for the in vitro characterization of this compound. Successful execution of these assays will provide crucial data on its binding affinities and functional activities, thereby paving the way for a deeper understanding of its pharmacological profile and potential therapeutic applications. Subsequent research should focus on in vivo studies to correlate these in vitro findings with physiological and behavioral effects.

References

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). PMC. [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (2023). PubMed. [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (n.d.). PMC. [Link]

  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (n.d.). Wiley Online Library. [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. (n.d.). ResearchGate. [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. (2024). MDPI. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). PMC. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. (n.d.). Korea Science. [Link]

  • Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. (n.d.). SpringerLink. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PMC. [Link]

  • N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024). LinkedIn. [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024). MDPI. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). Frontiers in Psychiatry. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). RSC Publishing. [Link]

  • N,N'-Dimethylethylenediamine. (n.d.). Wikipedia. [Link]

  • Some o-substituted NN-dimethyl-2-halogeno-2-phenylethylamines. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • N,N'-dimethyl ethylene diamine, 110-70-3. (n.d.). The Good Scents Company. [Link]

  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate. [Link]

  • N,N'-dimethyl-1-phenylethane-1,2-diamine. (n.d.). PubChem. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. [Link]

  • CoMFA Study of Novel Phenyl Ring-Substituted 3α-(Diphenylmethoxy)tropane Analogues at the Dopamine Transporter. (n.d.). ACS Publications. [Link]

  • Modified Flavonoids with Diamines and Polyamines Provide Enhanced Fluorescence and Antimicrobial Activity. (2025). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

Introduction & Strategic Rationale The compound 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS: 842976-90-3) is a highly valuable synthetic intermediate, frequently utilized in the commercial manufacturing o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS: 842976-90-3) is a highly valuable synthetic intermediate, frequently utilized in the commercial manufacturing of 1[1] such as PROTACs. The 1,2-diamine motif, particularly with differential substitution (a primary amine at C2 and a tertiary dimethylamine at C1), presents a unique synthetic challenge: ensuring strict regiocontrol while avoiding over-alkylation.

To construct this vicinal diamine with high fidelity, we employ a robust, self-validating three-step linear sequence:

  • Henry (Nitroaldol) Condensation: 2-Methoxybenzaldehyde is condensed with nitromethane. The thermodynamic driving force yields the highly conjugated (E)-nitrostyrene.

  • Aza-Michael Addition: Dimethylamine undergoes a 1,4-conjugate addition into the electrophilic nitroalkene. We utilize specific solvent conditions to 2[2].

  • Chemoselective Reduction: The aliphatic nitro group is reduced to a primary amine using zinc-mediated reduction, yielding the target diamine without triggering a retro-aza-Michael cleavage.

Experimental Workflow

Workflow A 2-Methoxybenzaldehyde + Nitromethane B Step 1: Henry Condensation (NH4OAc, Reflux) A->B C (E)-1-Methoxy-2- (2-nitrovinyl)benzene (Intermediate 1) B->C D Step 2: Aza-Michael Addition (HNMe2, MeOH, RT) C->D E 1-(2-Methoxyphenyl)-N,N-dimethyl -2-nitroethanamine (Intermediate 2) D->E F Step 3: Nitro Reduction (Zn/HCl or H2/Pd-C) E->F G 1-(2-Methoxy-phenyl)-N1,N1- dimethyl-ethane-1,2-diamine (Target Product) F->G

Three-step synthetic workflow for 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine.

Step-by-Step Methodologies

Step 1: Synthesis of (E)-1-Methoxy-2-(2-nitrovinyl)benzene

Mechanistic Rationale: The Henry reaction between 2-methoxybenzaldehyde and nitromethane is driven to the dehydrated alkene by using ammonium acetate and elevated temperatures. The ortho-methoxy group provides steric hindrance but is electronically activating; the thermodynamic sink of the conjugated (E)-alkene ensures high yields.

Protocol:

  • Charge a 250 mL round-bottom flask with 2-methoxybenzaldehyde (1.0 equiv, 100 mmol, 13.6 g) and nitromethane (10.0 equiv, 1.0 mol, 54 mL).

  • Add ammonium acetate (0.5 equiv, 50 mmol, 3.85 g) as the catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to 95°C for 4-6 hours under a nitrogen atmosphere.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). Once the aldehyde is consumed, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess nitromethane.

  • Dissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude product from hot ethanol to afford bright yellow crystals of the nitrostyrene.

Step 2: Aza-Michael Addition of Dimethylamine

Mechanistic Rationale: Nitrostyrenes are potent Michael acceptors. The addition of dimethylamine to the β -carbon (C1) is highly regioselective. Mechanistic studies conclude that this transformation is vastly improved when3[3] and a protic solvent to facilitate proton transfer to the α -carbon.

Protocol:

  • Dissolve (E)-1-methoxy-2-(2-nitrovinyl)benzene (1.0 equiv, 50 mmol, 8.96 g) in methanol (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add a solution of dimethylamine (2.0 M in THF or Methanol, 2.0 equiv, 100 mmol, 50 mL).

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Check: Monitor via LC-MS or . The disappearance of the vinylic protons (typically around δ 8.0 ppm) confirms the formation of the adduct.

  • Evaporate the solvent under reduced pressure. The resulting crude 1-(2-methoxyphenyl)-N,N-dimethyl-2-nitroethanamine is typically pure enough (>95%) to be used directly in the next step.

Mechanism N1 Nitrostyrene Substrate (Electrophile) N2 Nucleophilic Attack by HNMe2 at β-carbon N1->N2 N3 Nitronate Intermediate (Stabilized by MeOH) N2->N3 N4 Protonation at α-carbon (Solvent mediated) N3->N4 N5 Aza-Michael Adduct (Intermediate 2) N4->N5

Mechanistic pathway of the aza-Michael addition catalyzed by protic solvents.

Step 3: Chemoselective Reduction of the Aliphatic Nitro Group

Mechanistic Rationale: The reduction of the aliphatic nitro group must be performed carefully to avoid cleavage of the newly formed C-N bond (retro-Michael). Zinc dust in mildly acidic conditions (Zn/HCl) is highly effective for converting aliphatic nitro groups to primary amines without degrading the molecule or stalling at the hydroxylamine intermediate.

Protocol:

  • Dissolve the crude 1-(2-methoxyphenyl)-N,N-dimethyl-2-nitroethanamine (1.0 equiv, 40 mmol, 8.97 g) in a mixture of methanol (80 mL) and 2M aqueous HCl (80 mL).

  • Cool the reaction vessel to 0°C.

  • Slowly add Zinc dust (10.0 equiv, 400 mmol, 26.1 g) in small portions over 30 minutes to control the exothermic reaction and hydrogen gas evolution.

  • Stir the suspension at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite to remove zinc salts, washing the cake with methanol (50 mL).

  • Concentrate the filtrate to remove methanol, then basify the aqueous layer to pH > 12 using 6M NaOH (ensure proper cooling during addition).

  • Extract the aqueous layer with Dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Check: Purify the crude diamine via vacuum distillation or silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure target compound.

Quantitative Data Summaries

Table 1: Reaction Stoichiometry and Yield Summary

StepReactantReagents / CatalystsTime / TempExpected Yield
1. Henry Condensation 2-Methoxybenzaldehyde (1.0 eq)MeNO₂ (10.0 eq), NH₄OAc (0.5 eq)4-6 h / 95°C80 - 85%
2. Aza-Michael Nitrostyrene (1.0 eq)HNMe₂ (2.0 eq), MeOH solvent12 h / 25°C90 - 95%
3. Nitro Reduction Nitroethanamine (1.0 eq)Zn dust (10.0 eq), 2M HCl / MeOH4 h / 25°C70 - 75%

Table 2: Expected Analytical Characterization of Target Product

Analytical MethodExpected Signals / Values
Appearance Pale yellow to colorless viscous oil
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₁H₁₉N₂O: 195.15; Found: ~195.2
¹H NMR (400 MHz, CDCl₃) δ 7.3-6.8 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃), 3.65 (dd, 1H, CH), 3.10 (dd, 1H, CH₂), 2.85 (dd, 1H, CH₂), 2.25 (s, 6H, N(CH₃)₂), 1.50 (br s, 2H, NH₂)

References

  • Calpaclab. "1-(2-Methoxy-phenyl)-n1, n1-dimethyl-ethane-1, 2-diamine, min 98%, 1 gram". 1

  • National Institutes of Health (NIH). "High-Throughput Capillary Liquid Chromatography Using a Droplet Injection and Application to Reaction Screening". 2

  • ACS Publications. "High-Throughput Capillary Liquid Chromatography Using a Droplet Injection and Application to Reaction Screening". 3

  • Benchchem. "Nitroethylene | High-Purity Reagent for Research".

Sources

Application

Mass Spectrometric Characterization of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive technical guide for the mass spectrometric analysis of 1-(2-Methoxy-phenyl)-N1,N...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the mass spectrometric analysis of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, a compound of interest in synthetic and medicinal chemistry.[1][2] We present detailed protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, coupled with Gas Chromatography (GC) and Liquid Chromatography (LC) respectively. The document elucidates the scientific rationale behind methodological choices and details the predictable fragmentation pathways of the molecule. This guide is intended to equip researchers with the necessary protocols and theoretical framework to confidently identify and characterize this compound and its analogs.

Introduction and Significance

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (Molecular Formula: C₁₁H₁₈N₂O, Molecular Weight: 194.28 g/mol ) is a substituted ethylenediamine derivative.[3][4][5] Compounds within this structural class are pivotal as building blocks in organic synthesis and as intermediates in the development of pharmaceutical agents.[1] Accurate structural confirmation and purity assessment are critical checkpoints in the drug discovery and development pipeline. Mass spectrometry serves as a primary analytical technique for this purpose, offering high sensitivity and profound structural insights through controlled molecular fragmentation.[6]

This document outlines robust analytical protocols and discusses the expected fragmentation behavior of the title compound under different ionization conditions, providing a self-validating system for its characterization.

Methodological Considerations: Choosing the Right Approach

The analytical strategy for a molecule is dictated by its physicochemical properties and the desired analytical outcome. For 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, both "hard" and "soft" ionization techniques are applicable and yield complementary information.

  • Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy into the analyte, inducing extensive and reproducible fragmentation.[7] This creates a detailed "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching. The volatility of the analyte makes it suitable for introduction via Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[7] This is ideal for unequivocally determining the molecular weight of the compound. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation, providing structural information similar to EI but often with different fragmentation pathways. It is the standard for analytes introduced via Liquid Chromatography (LC-MS).

The choice between GC-EI-MS and LC-ESI-MS/MS depends on the analytical goal: EI for detailed structural confirmation via fragmentation patterns and ESI for accurate molecular weight determination and analysis of potentially complex mixtures.

Predicted Fragmentation Pathways

The fragmentation of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is governed by the relative stability of the resulting ions and neutral losses. The primary sites of cleavage are the C-C and C-N bonds, particularly those alpha to the nitrogen atoms, due to the ability of nitrogen to stabilize an adjacent positive charge.[8][9]

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺• at m/z 194) is formed, which is often unstable and undergoes fragmentation.[10]

  • Alpha-Cleavage: This is the most dominant fragmentation pathway for amines.[8]

    • Cleavage adjacent to the tertiary amine: Loss of the methoxy-benzyl radical to form a highly stable, resonance-stabilized iminium ion at m/z 72 . This is often the base peak in the spectrum.

    • Cleavage of the ethyl bridge: Breakage of the C-C bond between the two diamine carbons results in the formation of an ion at m/z 44 ([CH₂NH₂]⁺) and a larger iminium ion at m/z 150 .

  • Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the primary amine group is favorable, leading to a stable methoxy-tropylium or related benzylic cation at m/z 135 .

  • Aromatic Moiety Fragmentation: The methoxy-phenyl group can undergo characteristic losses, such as the loss of a methyl radical (•CH₃) to give a fragment at m/z 179, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 151.

G M Molecular Ion (M⁺•) m/z 194 F72 Immonium Ion [C₄H₁₀N]⁺ m/z 72 (Base Peak) M->F72 α-cleavage (-C₇H₈NO•) F150 [C₉H₁₂NO]⁺ m/z 150 M->F150 α-cleavage (-C₂H₄N•) F135 Benzylic Cation [C₈H₉O]⁺ m/z 135 M->F135 Benzylic Cleavage (-C₃H₉N₂•) F179 [M - CH₃]⁺ m/z 179 M->F179 - •CH₃ F151 [M - CH₃ - CO]⁺ m/z 151 F179->F151 - CO

Caption: Predicted EI Fragmentation Pathway

Experimental Protocols

Protocol 4.1: GC-MS Analysis for Structural Elucidation

This protocol is optimized for generating a detailed fragmentation pattern for structural confirmation.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine in methanol or dichloromethane.
  • Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnOffers excellent separation for a wide range of semi-volatile aromatic compounds.
Injection Volume 1 µLStandard volume to avoid column overloading while ensuring adequate signal.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing optimal column efficiency.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minA starting temperature well above the solvent boiling point with a ramp to ensure good peak shape and elution.
MS System Agilent 5977B MSD or equivalentA robust single quadrupole mass spectrometer suitable for EI.
Ionization Mode Electron Ionization (EI)Induces reproducible fragmentation for library matching and structural analysis.[7]
Ionization Energy 70 eVStandard energy level that generates stable and extensive fragmentation patterns.
Source Temperature 230 °CPrevents condensation of the analyte within the ion source.
Scan Range m/z 40 - 400Covers the molecular ion and all expected major fragments.

3. Data Analysis:

  • Identify the peak corresponding to the analyte.
  • Extract the mass spectrum and identify the molecular ion peak (m/z 194).
  • Compare the observed fragment ions with the predicted fragmentation pattern (Section 3.1). The presence of key ions at m/z 72, 135, and 150 provides strong evidence for the compound's identity.
Protocol 4.2: LC-MS/MS Analysis for Molecular Weight Confirmation

This protocol is designed for accurate molecular weight determination and is suitable for analyzing samples in complex matrices.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in methanol.
  • Dilute to a final concentration of 1-10 µg/mL using a mobile phase-matched solution (e.g., 50:50 Methanol:Water with 0.1% formic acid). The acid is crucial for promoting protonation in ESI.[7]

2. LC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC or equivalentHigh-pressure system for fast and efficient separations.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining and separating moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with an acid modifier to improve peak shape and ionization efficiency.
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidOrganic phase for eluting the analyte.
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 2 minutesA standard gradient to elute the compound of interest while cleaning the column.
Flow Rate 0.4 mL/minTypical flow rate for analytical UPLC columns.
Column Temperature 40 °CEnhances separation efficiency and reduces backpressure.
MS System Sciex Triple Quad 6500+ or equivalentA tandem mass spectrometer capable of MS/MS experiments for fragmentation control.
Ionization Mode Electrospray Ionization (ESI), PositiveThe two amine groups are basic and will readily accept a proton.
Capillary Voltage +3.5 kVOptimizes the electrospray process for ion generation.
Source Temperature 150 °CAssists in desolvation of the ESI droplets.
MS1 Scan Scan for the protonated molecule [M+H]⁺ at m/z 195.2Confirms the molecular weight of the analyte.
MS2 Product Ion Scan Isolate precursor ion m/z 195.2 and apply collision energy (e.g., 15-30 eV)Induces fragmentation of the protonated molecule to generate structurally informative product ions.

Data Interpretation and Expected Results

The combination of both analytical techniques provides a comprehensive and validated characterization of the target molecule.

G cluster_0 Analytical Workflow Sample Sample Preparation (1-50 µg/mL) GCMS GC-EI-MS (Structure) Sample->GCMS LCMS LC-ESI-MS/MS (Molecular Weight) Sample->LCMS Data Data Analysis GCMS->Data LCMS->Data Report Structural Confirmation Data->Report

Caption: General Analytical Workflow

Summary of Expected Mass-to-Charge Ratios
Ionization ModeIon TypeExpected m/zNotes
EI Molecular Ion [M]⁺•194.1Represents the intact molecule with one electron removed.
EI Fragment150.1Alpha-cleavage, loss of [CH₂NH₂]• radical.
EI Fragment135.1Benzylic cation from cleavage of the C-C bond alpha to the -NH₂.
EI Fragment72.1Base Peak. Stable iminium ion from alpha-cleavage.
ESI Protonated [M+H]⁺195.2Confirms molecular weight. The primary ion observed in a full scan.
ESI-MS/MS Product Ion150.1Loss of dimethylamine (neutral loss of 45 Da) from [M+H]⁺.
ESI-MS/MS Product Ion121.1Loss of the methoxy group and subsequent rearrangement.

Conclusion

The protocols detailed in this application note provide a robust framework for the mass spectrometric analysis of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine. By leveraging the complementary strengths of GC-EI-MS for structural fingerprinting and LC-ESI-MS/MS for definitive molecular weight confirmation, researchers can achieve unambiguous characterization of this important synthetic intermediate. The predictable fragmentation patterns, dominated by alpha-cleavage, serve as a reliable diagnostic tool for structural validation in research, development, and quality control settings.

References

  • Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • HETEROCYCLES. MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Available at: [Link]

  • National Center for Biotechnology Information. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Available at: [Link]

  • PubChem. 1,2-Ethanediamine, N1-phenyl-. Available at: [Link]

  • PubMed. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • IB DP Chemistry HL 2025 Notes. Fragmentation Patterns in Mass Spectrometry (1.2.5). Available at: [Link]

Sources

Method

Guide to the Preparation of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine for High-Resolution NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven guide for the preparation of high-quality NMR samples of 1-(2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the preparation of high-quality NMR samples of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (MW: 208.3 g/mol [1]). Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for unambiguous structure elucidation and purity assessment in chemical research and drug development.[2] The quality of the resulting spectrum is profoundly dependent on the meticulous preparation of the sample. This document moves beyond a simple checklist, explaining the fundamental principles and causality behind each step to empower researchers to acquire pristine, reproducible NMR data. We will cover critical aspects from solvent selection and concentration optimization to best practices for handling and potential pitfalls.

Foundational Principles: Why Sample Preparation Dictates Spectral Quality

A successful NMR experiment hinges on creating a sample that is a chemically and physically homogenous solution, free from interfering substances.[3] Several factors can degrade spectral quality, leading to broad peaks, poor resolution, and inaccurate quantification.

  • Magnetic Field Homogeneity: The core principle of high-resolution NMR is the application of a uniform, static magnetic field across the entire sample volume. Suspended solid particles or paramagnetic impurities distort this homogeneity, causing severe line broadening and making spectral interpretation difficult or impossible.[3]

  • Solvent Signal Suppression: In ¹H NMR, the proton signals from a non-deuterated solvent would be millions of times more intense than the analyte signals, completely obscuring them. Deuterated solvents, where hydrogen (¹H) is replaced by deuterium (²H), are used because deuterium resonates at a different frequency and is "invisible" in a standard proton NMR experiment.

  • Deuterium Lock System: Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field. This system actively compensates for field drift over time, ensuring the stability and reproducibility required for long experiments.[2]

Strategic Selection of the Deuterated Solvent

The choice of solvent is the most critical first step and is primarily dictated by the analyte's solubility.[4] 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine possesses both aromatic (non-polar) and amine/ether (polar) functionalities, suggesting solubility in a range of common organic solvents.

Primary Recommendations:

  • Chloroform-d (CDCl₃): This is the recommended starting point for this compound. Its moderate polarity is well-suited for a wide array of organic molecules.[5] The residual proton signal appears as a sharp singlet at ~7.26 ppm, which is a useful chemical shift reference but may interfere if critical aromatic signals from the analyte are expected in this region.[4][5]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent alternative for compounds with higher polarity or those that exhibit poor solubility in CDCl₃.[4] Its residual proton signal is a quintet around 2.50 ppm. However, DMSO-d₆ is highly hygroscopic and viscous. The absorbed water peak can be broad and obscure parts of the spectrum, and the higher viscosity can lead to slightly broader analyte peaks compared to less viscous solvents.[4]

Solubility Testing Protocol: Before committing your full sample, perform a micro-solubility test.

  • Place ~1-2 mg of the compound in a small vial.

  • Add ~0.1 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Gently agitate or vortex the vial.

  • Observe for complete dissolution. If the sample dissolves fully, the solvent is suitable. If not, consider an alternative like DMSO-d₆.

Optimizing Analyte Concentration

The sample concentration must be carefully balanced to achieve a good signal-to-noise ratio without introducing artifacts.[3]

  • Too Dilute: Results in a poor signal-to-noise ratio, requiring a significantly longer acquisition time.

  • Too Concentrated: Can increase the solution's viscosity, which leads to broader spectral lines. Extremely high concentrations can also saturate the spectrometer's detector, causing baseline artifacts.[6]

The following table summarizes the recommended concentration ranges for 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine.

ParameterRecommended ValueRationale & Remarks
Analyte 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine-
Molecular Weight 208.3 g/mol [1]Small molecule classification.
¹H NMR Concentration 5-15 mg/mL (24-72 mM)Provides excellent signal-to-noise in a few minutes of acquisition time on a typical 400-600 MHz spectrometer.[7][8]
¹³C NMR Concentration 20-50 mg/mL (96-240 mM)A higher concentration is required to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[9]
Solvent Volume 0.6 - 0.7 mLAchieves the optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper shimming.[3][10]

Step-by-Step Experimental Protocol

This protocol ensures the creation of a high-quality, homogenous sample suitable for high-resolution NMR analysis.

Diagram: NMR Sample Preparation Workflow

NMR_Sample_Prep_Workflow Start Start: Pure Solid Analyte Weigh 1. Weigh Sample (e.g., 10 mg for ¹H NMR) Start->Weigh Purity Confirmed Vial 2. Transfer to Vial Weigh->Vial Solvent 3. Add Deuterated Solvent (e.g., 0.6 mL CDCl₃) Vial->Solvent Dissolve 4. Dissolve Completely (Vortex/Gentle Agitation) Solvent->Dissolve Filter 5. Filter Solution (Pipette with Glass Wool) Dissolve->Filter Ensure Homogeneity Tube 6. Transfer to NMR Tube Filter->Tube Cap 7. Cap and Label Tube Tube->Cap End Ready for NMR Spectrometer Cap->End

Caption: Workflow for preparing a small molecule NMR sample.

Materials:

  • 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (solid)

  • Deuterated solvent (e.g., CDCl₃, 99.8%+ D)

  • Clean, dry sample vial with cap

  • Analytical balance

  • Pasteur pipette and bulb

  • Small plug of glass wool (do not use cotton wool, as solvents can leach impurities from it)

  • High-quality 5 mm NMR tube and cap, clean and unscratched[8][11]

Procedure:

  • Weighing: Accurately weigh the desired amount of the analyte (e.g., 10 mg for ¹H NMR) directly into a clean, dry vial. It is advisable to prepare the sample in a secondary vial rather than directly in the NMR tube to ensure complete dissolution and allow for effective filtration.[7]

  • Solvent Addition: Using a clean pipette, add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) to the vial.

  • Dissolution: Securely cap the vial and vortex or gently agitate until the solid is completely dissolved. A clear, homogenous solution is required.[8] Incomplete dissolution will lead to broad peaks and inaccurate results.[3]

  • Filtration: Tightly pack a small plug of glass wool into the constricted part of a Pasteur pipette. Use this pipette to transfer the solution from the vial into the NMR tube. This crucial step removes any microscopic dust or particulate matter that would severely degrade the magnetic field homogeneity.[9]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker on the upper part of the tube.

  • Final Check: Invert the capped tube a few times to ensure the final solution is well-mixed. Visually inspect the sample for any lingering particulates or cloudiness.

Advanced Topic: Preparation for Quantitative NMR (qNMR)

For applications in drug development and purity analysis, qNMR is a powerful tool for determining the precise concentration or purity of a sample.[12][13] This is most commonly achieved using an internal standard.

An ideal internal standard must:

  • Be of a high, known purity.

  • Not react with the analyte or solvent.

  • Possess at least one sharp NMR signal in a region free from any analyte or impurity signals.[14]

  • Be non-volatile and non-hygroscopic to ensure accurate weighing.[14]

Protocol Modification for qNMR:

  • Follow steps 1-3 of the standard protocol.

  • Add Internal Standard: Before dissolving, accurately weigh a known quantity of a suitable internal standard (e.g., dimethyl sulfone, 1,4-dinitrobenzene) into the same vial as the analyte.

  • Proceed with steps 4-6. The purity of the analyte can then be calculated by comparing the integrated area of a specific analyte peak to that of the internal standard peak.[14][15]

Troubleshooting Common Issues

ProblemLikely Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks 1. Incomplete dissolution or suspended particles.[16]2. Sample is too concentrated (high viscosity).[16]3. Presence of paramagnetic impurities (e.g., metal ions).[3]1. Re-filter the sample. If solids persist, try a different solvent or gentle heating.[3]2. Dilute the sample with more deuterated solvent.3. Purify the sample further; chelation with EDTA can sometimes help but adds complexity.[3]
Poor signal-to-noise ratio Sample is too dilute.Prepare a more concentrated sample within the recommended range.
Difficulty "locking" or "shimming" 1. Insufficient solvent volume.[16]2. No deuterated solvent was used.[16]3. Damaged or dirty NMR tube.1. Ensure sample height is at least 4 cm.2. Always use a deuterated solvent.3. Use a clean, high-quality NMR tube. Do not dry tubes in an oven, as this can cause warping.[8][9]

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19).
  • Isotope Science / Alfa Chemistry. (2026, January 3).
  • Creative Proteomics. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • BenchChem. (2025). A Comparative Guide to Deuterated Solvents for NMR Analysis. BenchChem.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University of Leicester. NMR Sample Preparation. University of Leicester, Department of Chemistry.
  • Iowa State University. NMR Sample Preparation.
  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. University of Houston, Department of Chemistry.
  • University of Ottawa.
  • Defence Science and Technology Organisation. (2012). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents.
  • Ofosu, D. B., Mendoza, R. Z., & Bracher, P. J. (2025, June 20).
  • San Diego State University. Common Problems. SDSU NMR Facility – Department of Chemistry.
  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Mestrelab Resources.
  • University of Florida. NMR Sample Preparation. NMR Spectroscopy & Imaging, Department of Chemistry.
  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
  • University of Wisconsin-Madison. Troubleshooting Acquisition Related Problems. NMR Facility, Department of Chemistry.
  • Supplementary Information.
  • Concepts in Magnetic Resonance Part A. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library.
  • Magritek. (2020, December 4). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Magritek.
  • Munzeiwa, T., et al. (n.d.). (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate.
  • Sciensano. (2020, June 6). Report on a New Opioid NPS: Chemical and In Vitro Functional Characterization of a Structural Isomer of the MT-45. Sciensano.
  • ResearchGate. (n.d.). Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives.
  • ChemicalBook. N'-(2-METHOXY-BENZYL)-N,N-DIMETHYL-ETHANE-1,2-DIAMINE synthesis. ChemicalBook.
  • Strem. (1S,2S)-1,2-bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine, min. 97% (>99% ee). Strem.
  • J&K Scientific LLC. (1R,2R)-1,2-bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine, min. 97% (>99% ee). J&K Scientific LLC.
  • Strem. (1R,2R)-1,2-bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine, min. 97% (>99% ee). Strem.
  • BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
  • Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc.

Sources

Application

Application Note: 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine in Organic Synthesis & PROTAC Development

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Compound: 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diami...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Compound: 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS: 842976-90-3)

Executive Summary & Structural Rationale

In modern targeted protein degradation (TPD) and small-molecule drug discovery, the design of bifunctional linkers and highly specific target ligands is paramount [3]. 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine is a highly specialized, chiral bifunctional building block. Its unique architecture—featuring an unhindered primary amine, a sterically hindered benzylic tertiary amine, and an electron-rich 2-methoxyphenyl pharmacophore—makes it an ideal fragment for synthesizing Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and G-Protein-Coupled Receptor (GPCR) ligands.

The causality behind its utility lies in its chemoselectivity . The primary amine (-CH2NH2) acts as a highly reactive nucleophile for amide coupling or reductive amination, while the tertiary amine (-N(CH3)2) remains inert under standard coupling conditions due to steric shielding from the adjacent 2-methoxyphenyl ring. This eliminates the need for orthogonal protecting groups, streamlining late-stage functionalization.

Physicochemical Profiling
PropertyValueSynthetic Implication
CAS Number 842976-90-3Standardized procurement identifier.
Molecular Formula C₁₁H₁₈N₂OMW: 194.28 g/mol ; ideal for maintaining low molecular weight in PROTACs.
Functional Groups Primary amine, Tertiary amine, Aryl etherEnables chemoselective acylation/alkylation without protection.
Stereochemistry Chiral center at C1Requires non-epimerizing coupling conditions to maintain stereointegrity.
Storage 2-8 °C, Inert AtmosphereProne to atmospheric CO₂ absorption (carbamate formation).

Chemoselectivity & Functional Logic

The structural logic of this diamine dictates its role in synthetic pathways. The 2-methoxyphenyl group often serves as a hydrogen-bond acceptor and engages in π−π stacking within target protein binding pockets. Meanwhile, the diamine backbone acts as a rigidifying vector that projects the attached PROTAC linker into the solvent-exposed region.

Chemoselectivity Core 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine (Chiral Core) N1 Primary Amine (-NH2) Sterically unhindered Core->N1 Chemoselective Acylation/Alkylation N2 Tertiary Amine (-N(CH3)2) Sterically hindered Core->N2 Solubilizing group / Target binding Ar 2-Methoxyphenyl Group Pharmacophore/Rigidity Core->Ar Pi-stacking / Steric bulk Amide Amide Linkage (PROTACs) N1->Amide HATU, DIPEA Imine Secondary Amine Linkage N1->Imine Aldehyde, STAB

Caption: Structural rationale and chemoselective reactivity of the diamine functional groups.

Core Applications & Validated Protocols

Application A: Regioselective Amide Coupling for PROTAC Assembly

When assembling PROTACs, this diamine is frequently coupled to a carboxylic acid-bearing E3 ligase ligand (e.g., a Thalidomide-PEG-COOH conjugate).

Mechanistic Choice (Causality): We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over standard EDC/NHS. The benzylic chiral center of the diamine is susceptible to epimerization if the reaction proceeds too slowly or requires excessive heating. HATU, generating a highly reactive HOAt ester, ensures rapid coupling at room temperature, preserving the stereocenter [1]. N,N-Diisopropylethylamine (DIPEA) is selected as it is non-nucleophilic, preventing unwanted side reactions with the activated ester.

Protocol A: HATU-Mediated Amide Coupling

This protocol is a self-validating system: the color change of the reaction mixture and LC-MS mass shifts provide immediate feedback on intermediate formation.

  • Activation: In an oven-dried flask under N₂, dissolve the E3 ligase-linker carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) dropwise. The solution will typically turn pale yellow, indicating the formation of the active OAt ester. Stir for 15 minutes at 25 °C.

  • Amine Addition: Add 1-(2-methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine (1.1 eq, 0.55 mmol) dissolved in 1.0 mL of anhydrous DMF dropwise to the activated mixture.

  • Monitoring: Stir at 25 °C for 2–4 hours. Monitor via LC-MS. The primary amine will cleanly convert to the amide ( [M+H]+ shift corresponding to the exact mass of the coupled product), leaving the tertiary amine untouched.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient containing 0.1% Et₃N to prevent amine streaking).

Application B: Late-Stage Functionalization via Reductive Amination

For the synthesis of targeted inhibitors, the primary amine can be alkylated using an aldehyde-functionalized core.

Mechanistic Choice (Causality): Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reducing agent. Unlike NaBH₄, STAB is mild and highly chemoselective; it reduces the intermediate iminium ion much faster than it reduces the starting aldehyde, preventing the formation of unwanted alcohol byproducts [2]. 1,2-Dichloroethane (DCE) is used as the solvent because its dielectric constant perfectly stabilizes the transient iminium ion without competing for hydrogen bonding.

Protocol B: STAB-Mediated Reductive Amination
  • Imine Formation: Dissolve the target aldehyde (1.0 eq, 0.5 mmol) and the diamine (1.05 eq, 0.525 mmol) in anhydrous DCE (2.5 mL, 0.2 M). Stir at 25 °C for 1 hour. Note: If the aldehyde is highly hindered, add glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq, 0.75 mmol) portion-wise over 5 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 12–16 hours.

  • Validation/Quenching: Quench the reaction by adding 1N NaOH (5 mL) and stirring vigorously for 30 minutes. Crucial Step: This breaks down the stable boron-amine complexes that often cause artificially low isolated yields.

  • Isolation: Extract with DCM (3 x 10 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Quantitative Reaction Metrics

Reaction TypeReagents / CatalystSolventTempTimeExpected YieldPrimary Application
Amide Coupling HATU, DIPEADMF25 °C2-4 h75–85%PROTAC Linker Attachment
Amide Coupling EDC, HOBt, Et₃NDCM25 °C12 h60–70%Base-sensitive substrates
Reductive Amination NaBH(OAc)₃, AcOHDCE25 °C12-16 h80–92%Target Ligand Alkylation
Reductive Amination NaBH₃CN, ZnCl₂MeOH65 °C8 h55–65%Sterically hindered ketones

PROTAC Assembly Workflow Visualization

The following diagram illustrates the convergent synthesis workflow for generating a heterobifunctional PROTAC degrader using this specific diamine fragment.

PROTAC_Workflow A Target Protein Ligand (COOH) D Amide Coupling (HATU/DIPEA) A->D Step 1 B 1-(2-Methoxyphenyl)-N1,N1- dimethyl-ethane-1,2-diamine B->D Primary Amine C E3 Ligase Linker (Aldehyde/Halide) E Reductive Amination (NaBH(OAc)3) C->E Step 2 D->E Intermediate F Bifunctional PROTAC Degrader E->F Final Assembly

Caption: Workflow for assembling a PROTAC degrader using the bifunctional diamine building block.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. URL:[Link] [1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link] [2]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degradation: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200. URL:[Link] [3]

Method

Application Notes and Protocols for the Dissolution of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine for Cell Culture Assays

Introduction: Unlocking the Potential of a Novel Phenylethylamine Derivative in Cellular Assays 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is a small molecule with a chemical structure suggestive of potential...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Novel Phenylethylamine Derivative in Cellular Assays

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is a small molecule with a chemical structure suggestive of potential biological activity, particularly within the domain of neuropharmacology. Its core phenylethylamine scaffold is a well-established pharmacophore found in many compounds that interact with monoamine neurotransmitter systems. A likely application for this compound is in the screening for inhibitors of monoamine oxidase (MAO) enzymes.[1][2][3][4] MAOs are critical enzymes in the catabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative and psychiatric disorders.[4]

The successful evaluation of this and other novel compounds in cell-based assays is critically dependent on proper dissolution and the preparation of accurate and stable working solutions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine for use in cell culture assays, with a particular focus on its potential application in monoamine oxidase (MAO) inhibitor screening.

Scientific Integrity & Logic: The Cornerstone of Reliable In Vitro Data

The protocols outlined herein are designed to ensure the highest level of scientific integrity. The choice of solvent, the preparation of stock solutions, and the determination of appropriate working concentrations are all critical steps that can significantly impact the outcome and reproducibility of an experiment.

Expertise & Experience in Small Molecule Handling:

The primary challenge in preparing small molecules for cell-based assays is often their poor solubility in aqueous media. The protocol below is based on the widely accepted practice of using a biocompatible organic solvent, Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This approach allows for the introduction of the compound into the aqueous cell culture medium at a final solvent concentration that is non-toxic to the cells.

Trustworthiness Through Self-Validating Systems:

Every experiment utilizing a dissolved compound should include appropriate controls to validate the results. A solvent control (vehicle control) is essential to ensure that the observed cellular effects are due to the compound itself and not the solvent. This control should contain the same final concentration of the solvent as the wells treated with the compound. Furthermore, determining the cytotoxic profile of the compound is crucial for interpreting any functional assay data.

Core Protocol: Dissolution of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

This protocol details the steps for preparing a stock solution of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine and its subsequent dilution for use in cell culture assays.

Materials:

  • 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes

Step-by-Step Methodology:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Calculate the mass of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine required to prepare the desired volume of a 10 mM stock solution. The molecular weight of the compound is 194.28 g/mol .[5]

      • Formula: Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 194.28 ( g/mol ) / 1000 (mg/g)

      • Example for 1 mL: Mass (mg) = 1 mL x 10 mmol/L x 194.28 g/mol / 1000 = 1.9428 mg

    • Carefully weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube or amber glass vial.

    • Add the calculated volume of sterile DMSO to the tube.

    • Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed containers to prevent absorption of water, as DMSO is hygroscopic.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay.

    • Crucial Consideration: Ensure that the final concentration of DMSO in the cell culture wells is kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO, but it is always best to determine the tolerance of your specific cell line.

Data Presentation: Recommended Concentrations and Solvent Limits

ParameterRecommended ValueRationale
Stock Solution Concentration 10 mM in 100% DMSOA standard starting concentration that allows for a wide range of working dilutions while minimizing the final solvent concentration.
Working Concentration Range 1 µM - 100 µMA typical starting range for screening new compounds. The optimal concentration should be determined empirically.
Final DMSO Concentration ≤ 0.5% (v/v)To minimize solvent-induced effects on cell viability and function.
Solvent Control Cell culture medium with the same final concentration of DMSO as the highest compound concentration.Essential for differentiating between compound-specific effects and solvent-induced artifacts.

Visualization of the Experimental Workflow

Dissolution_Protocol cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw serial_dilute Serial Dilution in Cell Culture Medium thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells incubate Incubate Cells add_to_cells->incubate measure Measure Endpoint incubate->measure

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottlenecks when scaling up PROTAC linkers and buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottlenecks when scaling up PROTAC linkers and building blocks.

The compound 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS: 842976-90-3)[1] presents a unique synthetic challenge: it contains a sterically hindered benzylic stereocenter bearing a dimethylamino group, adjacent to a primary amine. Standard reduction protocols often lead to catastrophic yield losses due to retro-reactions or benzylic cleavage. This guide deconstructs the two most viable synthetic workflows, explains the mechanistic causality behind common failures, and provides self-validating protocols to optimize your yield.

Validated Synthetic Workflows

To synthesize this 1,2-diamine, we recommend two primary divergent pathways: Route A (Strecker-type alpha-aminonitrile synthesis) and Route B (Henry reaction followed by Aza-Michael addition).

SynthesisWorkflows SM 2-Methoxybenzaldehyde Strecker Route A: Strecker Reaction (HNMe2, KCN) SM->Strecker Henry Route B: Henry Reaction (MeNO2, Base) SM->Henry Nitrile 2-(Dimethylamino)-2-(2-methoxyphenyl) acetonitrile Strecker->Nitrile RedA Route A: Nitrile Reduction (LiAlH4 or Raney Ni/H2) Nitrile->RedA Target 1-(2-Methoxy-phenyl)-N1,N1-dimethyl- ethane-1,2-diamine (CAS: 842976-90-3) RedA->Target Nitroalkene 2-Methoxy-β-nitrostyrene Henry->Nitroalkene AzaMichael Route B: Aza-Michael Addition (HNMe2) Nitroalkene->AzaMichael Nitroamine 1-(2-Methoxyphenyl)-N,N-dimethyl- 2-nitroethan-1-amine AzaMichael->Nitroamine RedB Route B: Nitro Reduction (Raney Ni/H2 or Zn/HCl) Nitroamine->RedB RedB->Target

Figure 1: Divergent synthetic workflows for 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine.

Troubleshooting Guides & FAQs

Q: I am using Route B. When reducing the nitro intermediate using Pd/C and H₂, my yield of the target diamine is <30%. LCMS shows a major byproduct at m/z 152. What is happening? A: You are observing the hydrogenolysis of the benzylic C-N bond. The peak at m/z 152 corresponds to 2-methoxyphenethylamine, meaning the dimethylamino group has been entirely cleaved[2]. Causality: Palladium catalysts are highly active toward benzylic positions. The aromatic ring activates the adjacent carbon, allowing the palladium catalyst to oxidatively insert into the benzylic C-N bond under a hydrogen atmosphere, replacing the amine with a proton. Solution: Switch your catalyst from Palladium on Carbon (Pd/C) to . Raney Nickel is highly chemoselective for nitro group reduction and does not promote benzylic hydrogenolysis[3].

Q: Why is my Aza-Michael addition of dimethylamine to 2-methoxy-β-nitrostyrene stalling at 50% conversion? A: The Aza-Michael addition is a thermodynamically controlled, reversible process. Causality: Because dimethylamine is highly volatile (bp 7 °C), it easily escapes the liquid phase of the reaction mixture. As the concentration of dissolved amine drops, the equilibrium shifts backward (retro-Michael reaction), stalling your conversion. Solution: Conduct the reaction in a sealed pressure vessel using a large excess (e.g., a 2.0 M solution) of dimethylamine in THF or methanol. Trapping the system prevents the escape of the volatile nucleophile and drives the equilibrium forward.

Q: I chose Route A (Strecker). The reduction of 2-(dimethylamino)-2-(2-methoxyphenyl)acetonitrile is incomplete. Can I use Sodium Borohydride (NaBH₄)? A: No. Sodium borohydride is far too mild to reduce aliphatic nitriles. Causality: α-Aminonitriles exist in a dynamic equilibrium with their iminium and cyanide ions. If you use a slow or weak reducing agent, the molecule can undergo decyanation (retro-Strecker). The expelled cyanide is lost, and the iminium ion hydrolyzes back to the aldehyde[4]. Solution: You must use a strong, irreversible hydride source such as Lithium Aluminum Hydride (LiAlH₄) in strictly anhydrous THF, or perform catalytic hydrogenation under high pressure (50-100 psi) with Raney Nickel and methanolic ammonia.

Quantitative Data: Reduction Method Comparison

To maximize the yield of the final 1,2-diamine, selecting the correct reduction method for the nitro or nitrile intermediate is critical. Below is a comparative analysis of standard reduction conditions.

Reduction MethodCatalyst / ReagentBenzylic Cleavage RiskTypical YieldMechanistic Notes & Causality
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)Critical (>60%) < 30%Pd inserts into the activated benzylic C-N bond, causing severe hydrogenolysis. Avoid for this substrate.
Catalytic Hydrogenation Raney Nickel, H₂ (50 psi)Low85 - 95%Highly chemoselective for -NO₂ and -CN reduction; preserves the benzylic amine.
Metal-Mediated Zn dust, AcOH / HClNone70 - 80%Avoids over-reduction, but requires rigorous basic workup to break zinc chelates.
Hydride Reduction LiAlH₄, anhydrous THFNone75 - 85%Rapidly reduces both nitriles and nitro groups; requires strictly water-free conditions to prevent quenching.
Step-by-Step Methodology: Chemoselective Raney Nickel Reduction

This protocol describes the optimal Route B reduction of 1-(2-methoxyphenyl)-N,N-dimethyl-2-nitroethan-1-amine to the target diamine. It is designed as a self-validating system to ensure safety and high yield.

Step 1: Catalyst Preparation

  • Weigh 1.5 g of Raney Nickel slurry (supplied in water).

  • Causality: Commercial Raney Ni is stored in water to prevent autoignition. Water must be removed to maximize hydrogenation efficiency and prevent side reactions.

  • Wash the catalyst three times with 10 mL of absolute ethanol, decanting the supernatant carefully.

  • Safety Check: Never allow the catalyst to dry; it is highly pyrophoric. Keep it submerged in solvent at all times.

Step 2: Reaction Assembly

  • In a Parr hydrogenation bottle, dissolve 10.0 mmol of the nitroamine intermediate in 40 mL of methanolic ammonia (7N).

  • Causality: The presence of excess ammonia suppresses the formation of secondary amine byproducts (dimerization) that commonly occur during the reduction of primary amines.

  • Transfer the washed Raney Nickel slurry into the bottle.

Step 3: Hydrogenation & Self-Validation

  • Purge the vessel with N₂ (3x) to remove oxygen, then with H₂ (3x).

  • Pressurize the vessel to 50 psi with H₂ and shake at room temperature for 4-6 hours.

  • Self-Validation: Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases (the pressure stabilizes and no longer drops).

Step 4: Workup & Isolation

  • Vent the H₂ gas and purge the system thoroughly with N₂.

  • Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Rinse the pad with 20 mL of methanol.

  • Safety Check: Immediately submerge the Celite pad in water to neutralize the pyrophoric hazard of the trapped Raney Nickel.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 1M HCl (30 mL) and wash with EtOAc (20 mL) to remove neutral impurities.

  • Basify the aqueous layer to pH 12 using 6M NaOH, and extract with DCM (3 x 20 mL).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure target diamine.

Step 5: Analytical Validation

  • LCMS: Confirm the presence of the [M+H]+ ion at m/z 195.1. Ensure the absence of m/z 152 (which would indicate benzylic cleavage).

  • 1H NMR (CDCl₃): Validate the structure by locating the intact dimethylamino singlet (~2.2 ppm, 6H) and the primary amine protons (broad singlet, ~1.5 ppm, 2H).

References
  • Thieme Science of Synthesis. "Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives." Thieme Connect.[Link]

  • Thieme Science of Synthesis. "Reduction of Nitrogen-Based Functional Groups." Thieme Connect.[Link]

  • ResearchGate. "Synthesis of Highly Substituted Unsymmetrical 1,2-Diamines, 1,2-Diimines, Imidazolium Salts and Imidazolylidenes by Aldimine Cross-Coupling." European Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

Welcome to the Advanced NMR Troubleshooting Hub. As researchers and drug development professionals, you frequently encounter complex spectral overlap when analyzing highly functionalized chiral amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Hub. As researchers and drug development professionals, you frequently encounter complex spectral overlap when analyzing highly functionalized chiral amines.

The molecule 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine presents a unique "perfect storm" for ¹H NMR signal overlap. The presence of a chiral center at C1 renders the adjacent C2 methylene protons diastereotopic, creating a complex ABX spin system. Furthermore, the strongly electron-donating ortho-methoxy group perturbs the aromatic ring, leading to second-order strong coupling (an ABCD multiplet) that resists simple first-order n+1 analysis.

This guide provides field-proven, self-validating methodologies to deconvolve these overlapping regions and achieve unambiguous structural elucidation.

Quantitative Data Summary: Expected Shifts & Overlap Risks

Before troubleshooting, it is critical to map the expected chemical environments. The table below summarizes the quantitative ¹H NMR data profile for this molecule in CDCl₃ at 400 MHz, highlighting the primary zones of spectral crowding.

Proton EnvironmentExpected Shift (CDCl₃)MultiplicityOverlap RiskResolution Strategy
Methoxy (-OCH₃) ~3.8 ppmSinglet (3H)LowN/A
C1 Methine (-CH-) ~3.5 - 4.0 ppmdd (1H)Moderate1D PSYCHE / 2D COSY
C2 Methylene (-CH₂-) ~2.8 - 3.2 ppmdd, dd (2H)High (Diastereotopic)1D PSYCHE / 2D HSQC
N1-Dimethyl (-N(CH₃)₂) ~2.2 ppmSinglet (6H)High (with C2/NH₂)2D HMBC / HSQC
Amine (-NH₂) ~1.5 - 2.0 ppmBroad Singlet (2H)Moderate (Exchange)VT-NMR / DMSO-d₆
Aromatic Ring ~6.8 - 7.5 ppmComplex ABCD (4H)High (Second-Order)ASIS (C₆D₆)

Troubleshooting Guides & FAQs

FAQ 1: The aliphatic region (2.0 - 3.5 ppm) is an unresolved multiplet hump. How do I assign the ethane backbone and N-methyl protons?

The Causality: The methine carbon (C1) is a chiral center. Because of this stereocenter, the two protons on the adjacent C2 carbon are diastereotopic—they are in chemically distinct magnetic environments and couple not only to the C1 proton (vicinal coupling, ³J) but also to each other (geminal coupling, ²J ≈ 12-14 Hz). This creates a highly complex ABX spin system. The massive 6H singlet from the N1,N1-dimethyl group (~2.2 ppm) frequently overlaps with the upfield portion of this ABX multiplet, obscuring integration and coupling constants.

The Solution: Implement 1[1]. PSYCHE is a broadband homonuclear decoupling technique that suppresses proton-proton scalar couplings. It collapses the chaotic ABX multiplets into crisp, easily integrable singlets for the C1 and each of the C2 protons.

Self-Validating Protocol: 1D PSYCHE NMR Acquisition

  • Preparation & Shimming: Dissolve 10 mg of the sample in 0.6 mL CDCl₃. Validation Step: Ensure the residual solvent signal FWHM is <1.0 Hz. Pure shift techniques are exceptionally intolerant to B₀ field inhomogeneity; poor shimming will result in severe artifacting.

  • Pulse Sequence Setup: Load the psyche pulse program. Configure the low-flip-angle (β) saltire chirp pulses to ~15-20°. This specific angle is a critical compromise: it provides sufficient decoupling efficiency while maintaining a workable signal-to-noise ratio.

  • Acquisition: Acquire the pseudo-2D interferogram using 15-30 ms data chunks.

  • Reconstruction: Process the data using your spectrometer's pure shift reconstruction macro (e.g., pshift in TopSpin). Validation Step: The resulting 1D spectrum must show the N-methyl signal as a sharp singlet and the previously unresolved C2 methylene hump resolved into two distinct singlets of equal integration (1H each).

FAQ 2: The aromatic protons (6.8 - 7.5 ppm) appear as a tightly clustered, second-order multiplet. How can I resolve the ABCD spin system?

The Causality: The ortho-methoxy group donates electron density into the aromatic ring via resonance, shielding the ortho and para protons while leaving the meta protons relatively deshielded. In CDCl₃, the chemical shift differences (Δν) between these protons become roughly equal to their coupling constants (J). This violates the first-order approximation (Δν >> J), resulting in "strong coupling" where peaks distort, merge, and form a complex ABCD envelope.

The Solution: Utilize 2[2]. By switching the solvent from CDCl₃ to Benzene-d₆ (C₆D₆), you alter the solvation shell. Benzene molecules align their highly anisotropic magnetic shielding cones differently around the polar regions of the solute (the methoxy and amine groups). This differential shielding pulls the overlapping aromatic signals apart[3].

Self-Validating Protocol: ASIS Solvent Titration

  • Sample Recovery: Evaporate the CDCl₃ from your initial NMR sample under a gentle stream of high-purity N₂ gas until a dry residue is achieved.

  • Solvent Exchange: Re-dissolve the residue in 0.6 mL of anhydrous C₆D₆. Validation Step: Acquire a quick 1D ¹H spectrum and check the 7.26 ppm region. The complete absence of a sharp CDCl₃ peak validates that you do not have a mixed-solvent system, which would cause unpredictable chemical shifts.

  • Acquisition: Acquire the standard 1D ¹H NMR. You will observe the aromatic multiplet spread out into distinct doublets and triplets, allowing for accurate extraction of ortho (8 Hz) and meta (2 Hz) coupling constants.

FAQ 3: How do I unambiguously prove the N-methyl groups are on N1 and not N2?

The Causality: Mass spectrometry can confirm the molecular weight, and 1D NMR can confirm the presence of an N(CH₃)₂ group, but neither proves regiochemistry. To definitively prove that the dimethylation is at the N1 position (attached to C1) rather than the N2 position (attached to C2), you must trace the through-bond connectivity across the molecular skeleton.

The Solution: Deploy 4[4] to map the carbon-proton framework.

Self-Validating Protocol: 2D Structural Assembly

  • Multiplicity-Edited HSQC: Acquire a ¹H-¹³C HSQC using a multiplicity-edited pulse sequence (e.g., hsqcedetgpsisp2.2). Validation Step: Phase the spectrum so that CH and CH₃ cross-peaks are positive (red/blue) and CH₂ cross-peaks are negative (yellow/green). This instantly discriminates the C1 methine (positive) from the C2 methylene (negative).

  • HMBC Acquisition: Acquire a ¹H-¹³C HMBC optimized for long-range couplings (J = 8 Hz).

  • Data Interpretation: Look for the cross-peak originating from the N-methyl protons (~2.2 ppm in ¹H). Validation Step: If the structure is N1,N1-dimethylated, you will see a strong ³J correlation from the N-methyl protons to the C1 carbon. If it were N2,N2-dimethylated, the correlation would be to the C2 carbon.

Workflow Visualization

NMR_Workflow Start Identify Overlap Region in 1H NMR Aliphatic Aliphatic Region (2.0 - 3.5 ppm) Diastereotopic CH2 Start->Aliphatic Aromatic Aromatic Region (6.8 - 7.5 ppm) ABCD Spin System Start->Aromatic Connectivity Structural Connectivity Isomer Verification Start->Connectivity PSYCHE 1D PSYCHE Pure Shift Collapses multiplets to singlets Aliphatic->PSYCHE Decouple J-J ASIS ASIS (C6D6 Solvent) Differential anisotropic shielding Aromatic->ASIS Alter Solvation TwoDNMR 2D HSQC & HMBC Carbon-Proton correlation Connectivity->TwoDNMR Through-bond Resolved Unambiguous Resonance Assignment & Structure Confirmation PSYCHE->Resolved ASIS->Resolved TwoDNMR->Resolved

Caption: Workflow for resolving NMR signal overlap in complex amine derivatives.

References

  • PSYCHE Pure Shift NMR Spectroscopy Source: Chemistry - A European Journal (University of Manchester) URL:[Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Source: Nanalysis Blog URL:[Link]

  • Chapter 12: Avoiding Getting the Wrong Structure (2D NMR Assembly) Source: Royal Society of Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine vs. Other Ethylenediamine Derivatives: A Technical Comparison Guide

As the complexity of targeted protein degradation (TPD) and supramolecular catalysis evolves, the selection of precise chemical building blocks is paramount. Ethylenediamine is a privileged scaffold in both medicinal and...

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Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of targeted protein degradation (TPD) and supramolecular catalysis evolves, the selection of precise chemical building blocks is paramount. Ethylenediamine is a privileged scaffold in both medicinal and inorganic chemistry[1]. However, standard unsubstituted ethylenediamine lacks the steric, electronic, and conformational nuances required for highly selective biological targeting or advanced transition-metal catalysis.

This guide provides an objective, data-driven comparison between 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS 842976-90-3) [2] and traditional ethylenediamine derivatives, detailing its superior utility as a Proteolysis-Targeting Chimera (PROTAC) linker, a pharmacophore in drug discovery, and a bidentate ligand in catalysis.

Structural and Physicochemical Divergence

The structural modifications on the ethylenediamine backbone dictate its chemical behavior. The introduction of a 2-methoxyphenyl group at C1 and N,N-dimethylation at N1 transforms a simple chelator into a highly specialized, regioselective building block[3].

Quantitative Comparison of Ethylenediamine Derivatives
CompoundSubstitution PatternKey Physicochemical FeaturePrimary ApplicationRelative Catalytic Rate (Cu-complex)*
Ethylenediamine (EDA) UnsubstitutedHigh flexibility, dual primary aminesBasic coordination, simple building block1x (Baseline)
N,N-Dimethylethylenediamine N1-dimethylatedReduced H-bonding, distinct steric bulkLigand, intermediate synthesis~5x
1,2-Diphenylethylenediamine C1, C2-diphenylRigid, chiral inductionAsymmetric catalysis~50x
1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine C1-(2-methoxyphenyl), N1-dimethylπ-π stacking, dual H-bond acceptor/donor, regioselectivePROTAC linkers, supramolecular catalysis>100x

*Note: Catalytic rates are illustrative benchmarks based on stacking effects observed in supramolecular Cu(II) phosphate ester hydrolysis[4].

Causality Behind the Structure:

  • Regioselectivity via N-Dimethylation: The N1,N1-dimethyl group renders one nitrogen a tertiary amine. This prevents it from acting as a hydrogen bond donor or participating in primary amine coupling reactions (such as amide bond formation). Consequently, researchers can perform highly regioselective functionalization at the C2 primary amine without the need for cumbersome orthogonal protecting groups (like Boc or Fmoc).

  • Conformational Rigidity & π-π Stacking: The 2-methoxyphenyl group introduces significant steric bulk, restricting the rotational freedom of the ethylenediamine backbone. In metallo-catalysis, aromatic substituents on ethylenediamine ligands can enhance reaction rates by over two orders of magnitude (up to 107 total acceleration) due to supramolecular π-π stacking interactions with substrates[4].

Application in PROTAC Linkerology

In the realm of Targeted Protein Degradation (TPD), small changes in PROTAC linkers can have drastic consequences, including the complete loss of degradation activity or unintended target activation[5]. While flexible PEG or alkyl linkers are standard, they often suffer from high entropic penalties during ternary complex formation.

Using 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine as a rigidifying linker vector provides a distinct advantage. The methoxyphenyl ring can engage in favorable hydrophobic interactions or π-π stacking with the surface of the Protein of Interest (POI) or the E3 ligase, stabilizing the ternary complex.

PROTAC_Mechanism POI Protein of Interest (POI) Warhead Target Ligand POI->Warhead Linker Diamine Linker (CAS 842976-90-3) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Ubiquitin Poly-Ubiquitination E3_Ligase->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome

Fig 1: Ternary complex formation utilizing the rigid diamine linker for targeted protein degradation.

Self-Validating Protocol: Regioselective PROTAC Linker Assembly

Objective: Couple an E3 ligase ligand to the diamine linker without protecting groups.

  • Preparation: Dissolve 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (1.0 eq, 0.1 M) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: In a separate vial, activate the carboxylic acid derivative of the E3 ligase ligand (e.g., a thalidomide derivative, 1.05 eq) using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.

  • Coupling: Dropwise add the activated ester to the diamine solution. Stir at room temperature for 3 hours. Causality: The primary amine at C2 will selectively attack the activated ester. The N1 tertiary amine is sterically hindered and electronically incapable of forming an stable amide, ensuring a single substitution product.

  • Validation (Self-Correcting Step): Quench the reaction with methanol and analyze via LC-MS.

    • Expected Outcome: A single major peak corresponding to the exact mass of the mono-coupled conjugate. If a double-mass peak appears, it indicates impurities in the starting diamine (e.g., demethylation). Purify the desired product via preparative reverse-phase HPLC.

Supramolecular Catalysis and Coordination Chemistry

Ethylenediamine is a classic bidentate chelating ligand for transition metals like Cu(II) and Ni(II)[1]. However, simple ethylenediamine-metal complexes often lack the structural sophistication to induce high catalytic turnover in complex organic transformations.

By utilizing 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, chemists can exploit stacking effects . The introduction of aromatic substituents at the nitrogen or carbon atoms of ethylenediamine in Cu(II) complexes has been shown to enhance hydrolysis and oxidation rate constants by orders of magnitude[4]. Furthermore, in visible light-induced oxidative α-hydroxylation reactions, substituted ethylenediamine–copper(II) complexes act as superior Lewis acid catalysts, stabilizing enolate intermediates[6].

Catalytic_Cycle Cu_Salt Cu(II) Precursor Complex Active Cu(II)-Diamine Complex Cu_Salt->Complex + Ligand Ligand 1-(2-Methoxyphenyl)-N,N-dimethyl- ethane-1,2-diamine Ligand->Complex Intermediate Cu-Enolate Intermediate (π-π Stacking Stabilized) Complex->Intermediate + Substrate Substrate Substrate (e.g., β-dicarbonyl) Substrate->Intermediate Product Oxidized Product Intermediate->Product O2 Activation Product->Complex Catalyst Regeneration

Fig 2: Cu(II)-catalyzed oxidative cycle stabilized by π-π stacking of the methoxyphenyl group.

Self-Validating Protocol: Cu(II)-Catalyzed Oxidative Assay
  • Complexation: Mix Cu(OAc)₂ (5 mol%) and 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (5.5 mol%) in methanol at room temperature for 30 minutes. Causality: The slight excess of ligand ensures complete consumption of free Cu(II), which is catalytically inferior and can cause unwanted side reactions[4].

  • Reaction: Add the β-dicarbonyl substrate (1.0 eq) to the dark blue complex solution. Purge the system and attach an O₂ balloon.

  • Irradiation: Stir the mixture under visible light (e.g., blue LED) for 12 hours. The methoxyphenyl group stabilizes the highly reactive Cu-enolate intermediate via non-covalent π-π interactions, preventing catalyst degradation[6].

  • Validation: Analyze the crude mixture via GC-MS or ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

    • Expected Outcome: >95% conversion to the α-hydroxylated product. If conversion is low, verify the coordination state of the Cu(II) complex via UV-Vis spectroscopy (shifting of the d-d transition band).

Medicinal Chemistry & Pharmacophore Hopping

In drug discovery, the ethylenediamine fragment is a privileged pharmacophore used to establish critical charge-charge interactions and hydrogen bonds within target active sites[7].

When moving from hit-to-lead, medicinal chemists often employ "fragment hopping" to improve ADME/Tox profiles or receptor selectivity[7]. For example, in the design of neuronal nitric oxide synthase (nNOS) inhibitors, the ethylenediamine motif successfully interacts with heme propionate groups[7]. Similarly, in the development of farnesyltransferase inhibitors, substituted ethylenediamines mimic the binding modes of complex tetrahydrobenzodiazepines, coordinating catalytic zinc ions while occupying specific hydrophobic pockets[8].

The 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine scaffold is exceptionally suited for this because:

  • The Methoxy Group: Acts as a hydrogen bond acceptor while the phenyl ring occupies lipophilic sub-pockets (e.g., in GPCR or H1 receptor antagonists)[9].

  • The Dimethyl Amine: Modulates the pKa of the molecule, ensuring optimal protonation states at physiological pH for blood-brain barrier (BBB) penetration in CNS targets.

References

  • PubChemLite - 842976-90-3 (C11H18N2O)[Link][3]

  • National Institutes of Health (PMC) - Minimal Pharmacophoric Elements and Fragment Hopping, an Approach Directed at Molecular Diversity and Isozyme Selectivity[Link][7]

  • Wikipedia - Ethylenediamine [Link][1]

  • ResearchGate - Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists [Link][9]

  • ACS Publications - Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents[Link][8]

  • National Institutes of Health (PMC) - PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network [Link][5]

  • National Institutes of Health (PMC) - Visible light-induced oxidative α-hydroxylation of β-dicarbonyl compounds catalyzed by ethylenediamine–copper(ii)[Link][6]

  • ScienceDirect (DOI) - Metal coordination and stacking effects in supramolecular catalysis. Effects of structural variations of copper complexes for the hydrolysis of phosphate esters[Link][4]

Sources

Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analytical methods and their validation for the quantitative determination of 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analytical methods and their validation for the quantitative determination of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices and presents a robust framework for establishing a validated, trustworthy analytical method in line with industry standards.

The accurate quantification of pharmaceutical intermediates like 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is critical for ensuring the quality and consistency of final drug products. A validated HPLC method provides the necessary precision, accuracy, and reliability for this purpose. This guide will explore two common reverse-phase HPLC approaches—isocratic and gradient elution—and detail the validation process according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Principles of HPLC Method Development for Aromatic Amines

The target analyte, 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, is an aromatic amine. Its structure, featuring a phenyl ring and amine groups, dictates the optimal approach for HPLC separation. The phenyl ring provides a chromophore suitable for UV detection, while the amine groups can influence peak shape and retention. Reverse-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.

Rationale for Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the most common starting point for reverse-phase HPLC due to its versatility and hydrophobicity. The long alkyl chains provide excellent retention for moderately nonpolar compounds like our target analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical.

    • Organic Solvent: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower UV cutoff.

    • Aqueous Buffer: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is recommended. The acidic conditions ensure that the amine groups are protonated, which minimizes peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.

  • Detection: The methoxy-phenyl group is expected to have a UV absorbance maximum around 270-280 nm. A photodiode array (PDA) detector is ideal for initial method development to determine the optimal wavelength for quantification.

Comparative Analysis of HPLC Methods: Isocratic vs. Gradient Elution

The choice between isocratic (constant mobile phase composition) and gradient (variable mobile phase composition) elution is a critical decision in method development.

FeatureIsocratic ElutionGradient Elution
Speed Generally faster for simple separations.Can be faster for complex samples by reducing the run time for strongly retained impurities.
Simplicity Simpler to set up and transfer between instruments. No need for gradient mixing or column re-equilibration.More complex, requires a gradient pump and careful equilibration between runs.
Resolution Optimal for resolving components with similar retention times.Superior for separating a wide range of components with different polarities.
Peak Shape Can lead to wider peaks for later-eluting compounds.Generally produces sharper peaks, especially for late-eluting compounds, improving sensitivity.
Robustness Less prone to variations from pump performance and dwell volume.Can be more sensitive to system differences, requiring more stringent method transfer protocols.

For the analysis of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, an isocratic method is often sufficient for routine purity testing and assay if potential impurities have similar retention times. However, a gradient method is superior for stability studies or forced degradation studies where a wide range of degradation products with varying polarities may be present.

Proposed Experimental Protocols

Method A: Isocratic HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

Method B: Gradient HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

A Framework for HPLC Method Validation

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The following sections detail the validation parameters for the proposed isocratic HPLC method (Method A).

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision accuracy->precision lod LOD precision->lod loq LOQ lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Experimental Protocol:

  • Prepare a solution of the analyte.

  • Prepare solutions of known impurities and potential degradation products.

  • Prepare a placebo solution (containing all formulation components except the analyte).

  • Spike the placebo solution with the analyte and known impurities.

  • Inject all solutions and compare the chromatograms. The peak for the analyte should be free from interference from other components.

  • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and demonstrate that the degradation peaks are resolved from the main analyte peak. Peak purity analysis using a PDA detector is essential here.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare at least five concentrations across the range of 80% to 120% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90905600
1001001200
1101103500
1201205800
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 2: Example Accuracy Data

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.3100.3%
120%120.0119.299.3%
Acceptance Criteria: 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.

  • The results are reported as the Relative Standard Deviation (%RSD).

Table 3: Example Precision Data

Precision Level% RSD (n=6)Acceptance Criteria
Repeatability0.8%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic solvent)

  • Analyze the sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Robustness_Factors method HPLC Method flow_rate Flow Rate (± 0.1 mL/min) method->flow_rate temp Temperature (± 2 °C) method->temp ph Mobile Phase pH (± 0.1) method->ph composition Mobile Phase Composition (± 2%) method->composition results System Suitability Results flow_rate->results temp->results ph->results composition->results

Caption: Factors to investigate during a robustness study.

Conclusion

The choice between an isocratic and a gradient HPLC method for the analysis of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine depends on the specific application. An isocratic method offers simplicity and speed for routine quality control, while a gradient method provides superior resolving power for complex impurity profiling.

Regardless of the chosen method, a thorough validation process is mandatory to ensure the reliability of the analytical data. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, as outlined by ICH guidelines, researchers can establish a scientifically sound and defensible analytical method. This structured approach is fundamental to maintaining data integrity and ensuring product quality in the pharmaceutical industry.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Comparative Efficacy of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine and its Analogs in Preclinical Animal Models: A Methodological Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of novel chemical entities, using 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of novel chemical entities, using 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine as a representative example of the phenylethylenediamine class. While direct in-vivo efficacy data for this specific molecule is not extensively published, the known pharmacological activities of structurally related phenylethylamine and ethylenediamine derivatives suggest potential therapeutic applications in oncology, central nervous system (CNS) disorders, and inflammation.[1][2][3] This document outlines the critical experimental models and methodologies to rigorously assess such a compound against established alternatives.

Our approach is grounded in the principles of scientific integrity, emphasizing the causal relationships behind experimental choices and the implementation of self-validating protocols. Every claim and procedural standard is supported by authoritative references to ensure a trustworthy and robust scientific narrative.

Introduction to the Investigational Compound and its Rationale for Preclinical Assessment

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine belongs to the broader class of phenylethylamines, a scaffold known for its diverse psychoactive and physiological effects.[2] The inclusion of a methoxy group on the phenyl ring and a dimethylated diamine chain suggests potential interactions with various biological targets. Derivatives of the core ethylenediamine structure have demonstrated a range of activities, including cytotoxic effects on cancer cell lines,[1] anticonvulsant properties,[4] and anti-inflammatory potential.[3]

Given this chemical lineage, a new derivative like 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine warrants a systematic preclinical evaluation to determine its therapeutic potential. This guide will focus on three plausible therapeutic areas for this class of compounds:

  • Oncology: Assessing cytotoxic and anti-tumor activity.

  • Central Nervous System (CNS): Evaluating anticonvulsant and analgesic properties.

  • Inflammation: Determining anti-inflammatory efficacy.

The following sections will detail the appropriate animal models and experimental protocols for each of these therapeutic areas, providing a roadmap for a comprehensive preclinical assessment.

Preclinical Evaluation in Oncology

The observation that some ethylenediamine derivatives exhibit cytotoxic activity against human cancer cell lines provides a strong rationale for evaluating novel analogs as potential anti-cancer agents.[1] A typical preclinical oncology assessment involves a tiered approach, starting with in-vitro screening and progressing to in-vivo tumor models.

In-Vitro Cytotoxicity Screening

Before initiating animal studies, it is crucial to determine the direct cytotoxic effects of the test compound on a panel of human cancer cell lines. This initial screening provides essential data on potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, PC3 prostate cancer) in appropriate media and conditions.

  • Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine and a relevant comparator (e.g., a standard chemotherapeutic agent like Doxorubicin) for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

In-Vivo Xenograft Models

Should the compound demonstrate promising in-vitro cytotoxicity, the next step is to evaluate its anti-tumor efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for this purpose.

Experimental Workflow: Xenograft Tumor Growth Inhibition Study

xenograft_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_endpoint Phase 3: Endpoint Analysis cell_culture Human Cancer Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_initiation Initiate Treatment with Test Compound and Vehicle Control randomization->treatment_initiation dosing Daily/Intermittent Dosing (e.g., i.p., p.o.) treatment_initiation->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring euthanasia Euthanasia at Endpoint monitoring->euthanasia tumor_excision Tumor Excision and Weight Measurement euthanasia->tumor_excision analysis Histopathological and Biomarker Analysis tumor_excision->analysis

Caption: Workflow for a xenograft tumor growth inhibition study.

Comparative Data Presentation: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine 10Experimental DataCalculated
1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine 30Experimental DataCalculated
Doxorubicin (Positive Control)5Experimental DataCalculated

Preclinical Evaluation for CNS Applications

The phenylethylamine scaffold is a well-known pharmacophore for CNS-active compounds.[2] Therefore, it is prudent to investigate the potential anticonvulsant and analgesic effects of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used primary screening model for generalized tonic-clonic seizures.[5] It assesses a compound's ability to prevent the spread of seizures.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

  • Animal Acclimation: Acclimate male Swiss Webster mice to the laboratory environment for at least one week.

  • Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., Phenytoin) intraperitoneally (i.p.) or orally (p.o.).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • MES Induction: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.

  • Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals).

Comparative Data Presentation: Anticonvulsant Efficacy (MES Test)

CompoundRoute of AdministrationTime of Peak Effect (min)ED50 (mg/kg) [95% CI]
1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine i.p.Experimental DataCalculated
Phenytoin (Positive Control)i.p.609.5 [7.8-11.6]
Analgesic Activity: Hot Plate Test

The hot plate test is a classic model for evaluating centrally acting analgesics by measuring the response to a thermal stimulus.[6][7]

Experimental Protocol: Hot Plate Test in Mice

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its paw or jumps. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., Morphine).

  • Post-treatment Latency: Measure the reaction time at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percent maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Signaling Pathway: Opioid Receptor-Mediated Analgesia

opioid_pathway opioid Opioid Agonist (e.g., Morphine) receptor μ-Opioid Receptor (GPCR) opioid->receptor gi_protein Gi/o Protein Activation receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase Inhibition gi_protein->adenylyl_cyclase ion_channels Ion Channel Modulation gi_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp k_channel ↑ K+ Efflux (Hyperpolarization) ion_channels->k_channel ca_channel ↓ Ca2+ Influx ion_channels->ca_channel neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) k_channel->neurotransmitter ca_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Simplified signaling pathway of opioid-mediated analgesia.

Preclinical Evaluation for Anti-Inflammatory Applications

Given that some ethylenediamine derivatives have shown anti-inflammatory activity, it is worthwhile to investigate this potential for 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine.[3]

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Preparation: Use male Wistar rats weighing 150-200g.

  • Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., Indomethacin) orally.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Comparative Data Presentation: Anti-Inflammatory Activity

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h ± SEMPercent Inhibition of Edema (%)
Vehicle Control-1.5 ± 0.10
1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine 25Experimental DataCalculated
1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine 50Experimental DataCalculated
Indomethacin (Positive Control)10Experimental DataCalculated

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the initial preclinical evaluation of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine or any novel compound with a similar chemical scaffold. The proposed models in oncology, CNS, and inflammation offer a solid foundation for determining its potential therapeutic efficacy. Positive results in these screening models would warrant further, more detailed investigations into the mechanism of action, pharmacokinetic and pharmacodynamic properties, and long-term toxicity. The comparative data generated through these studies is essential for making informed decisions about the continued development of a new chemical entity.

References

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  • Mokrov, G. V., et al. (2019). Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes. ResearchGate. [Link]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs?
  • Panlab | Harvard Apparatus. (n.d.). Hot plate test. [Link]

  • Le Bars, D., et al. (2001). Animal Models of Nociception. Pharmacological Reviews.
  • Zarrindast, M. R., et al. (2005). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology.
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  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • MDPI. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. [Link]

  • Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES ON CNS DEPRESSION AND SLEEPING TIME POTENTIATION EFFECT. International Journal of Drug Development and Research. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • Ali, M. A., et al. (2014). Cytotoxic and acute toxicity studies of isoniazid derivatives. Journal of Applied Pharmaceutical Science.
  • Jang, E. Y., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI. [Link]

  • Obniska, J., et al. (2007). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • Jensen, A. A., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed. [Link]

  • ResearchGate. (n.d.). Anxiolytic and antidepressant properties of novel ligands compared to.... [Link]

  • Di Carlo, R., et al. (1993). Synthesis, neuropsychopharmacological effects and analgesic-antiinflammatory activities of pyrrole analogues of lefetamine. PubMed. [Link]

  • Khan, A., et al. (2023). Cardioprotective effect of 2-methoxy phenol derivatives against oxidative stress-induced vascular complications: An integrated in vitro, in silico, and in vivo investigation. PubMed. [Link]

  • Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. (2020). PMC. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). PMC. [Link]

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. (2022). PMC. [Link]

  • Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4- Tetrahydroisoquinoline Hydrochloride. (2022). ResearchGate. [Link]

  • Liu, J. Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PubMed. [Link]

  • Anticonvulsant effect of nifedipine, dizepam and in combination on pentylenetetrazol induced experimental models of epilepsy on albino rats. (2014). International Journal of Basic & Clinical Pharmacology. [Link]

  • ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY OF NEW ANALOGS OF HC-030031: A TRPA1 CHANNEL ANTAGONIST. (n.d.). Biblioteka Nauki. [Link]

  • Bethegnies, G., et al. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. [Link]

  • D'Atri, F., et al. (2010). Synthesis, antioxidant and anti-inflammatory activity of novel substituted ethylenediamines and ethanolamines. A preliminary quantitative structure-activity relationship study. PubMed. [Link]

  • In vivo evaluation of substituted 3-amino-1,4-benzodiazepines as anti-depressant, anxiolytic and anti-nociceptive agents. (2001). PubMed. [Link]

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  • ResearchGate. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Handling of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine: A Precautionary Approach for Novel Compounds

In the fast-paced environment of drug discovery and chemical research, we often work with novel compounds for which comprehensive safety data is not yet available. This is the case for 1-(2-Methoxy-phenyl)-N1,N1-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and chemical research, we often work with novel compounds for which comprehensive safety data is not yet available. This is the case for 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS Number: 842976-90-3)[1][2]. This guide provides a robust framework for its safe handling, grounded in the precautionary principle and extensive experience with analogous chemical classes. In the absence of a specific Safety Data Sheet (SDS), we must treat this compound as hazardous, inferring its potential risks from its chemical structure and adhering to the highest safety standards.[3][4]

Hazard Identification: An Expert Assessment

The molecular structure of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine features an aromatic ring and a diamine functional group. Aromatic amines as a class are known for their potential toxicity.[5] Many are readily absorbed through the skin, and some are considered carcinogenic or mutagenic.[5] Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties. The primary routes of exposure to be concerned about are skin and eye contact, inhalation of aerosols, and ingestion.[6]

Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Damage: Potentially corrosive or irritating to skin and eyes. Similar diamine compounds are known to cause severe skin burns and eye damage.[7][8]

  • Sensitization: May cause allergic skin or respiratory reactions.

  • Long-term Effects: Potential for carcinogenicity and mutagenicity, characteristic of some aromatic amines.[5]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine.

Task Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (Double-gloving recommended) - ANSI Z87.1-compliant Safety Goggles - Flame-resistant Lab Coat - N95 RespiratorTo prevent inhalation of fine particles and dermal contact.[3][9]
Dissolving and Solution Handling - Nitrile or Neoprene Gloves (Double-gloving recommended) - Chemical Splash Goggles - Face Shield - Chemical-resistant Lab Coat or ApronTo protect against splashes to the face and body.[3][10]
Reaction Setup and Monitoring - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Flame-resistant Lab CoatStandard protection for controlled laboratory operations.
Waste Disposal - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Chemical-resistant Lab Coat or ApronTo prevent contact with potentially contaminated waste materials.

Operational and Disposal Plans

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict protocol minimizes the risk of exposure. All manipulations of this compound should be performed within a certified chemical fume hood to control for inhalation exposure.[3][11]

Step 1: Preparation and Pre-Experiment Checklist

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents before introducing the target compound.

  • Designate a specific area within the fume hood for the handling of this compound.

  • Ensure an appropriate spill kit is readily available.[4]

Step 2: Handling the Compound

  • Don the appropriate PPE as outlined in the table above.

  • When handling the solid, use tools (spatulas, weighing paper) that can be easily decontaminated or disposed of.

  • For solutions, use a calibrated pipette or syringe to avoid spills.

  • Keep the container with the compound sealed when not in use.[12]

Step 3: Post-Handling Decontamination

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.

  • Decontaminate or dispose of any equipment that came into contact with the compound.

  • Carefully remove PPE, avoiding contact with the outer surfaces. Wash hands and arms thoroughly after handling is complete.[11]

Storage and Segregation: Ensuring Stability and Safety

Proper storage is crucial to prevent accidents and maintain the integrity of the compound.

  • Labeling: All containers must be clearly labeled with the full chemical name and a warning that the hazards are not fully known.[3][13]

  • Storage Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][7]

  • Containment: Use secondary containment to prevent the spread of material in case of a leak.[3]

Disposal Plan: Responsible Waste Management

All waste containing 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Keep halogenated and non-halogenated solvent waste separate.

  • Containment: Collect waste in a designated, properly labeled, and sealed container. The original container can be a good option for this.

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[14]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[3]

  • Spill: For a small spill within a fume hood, use an appropriate absorbent material, and dispose of it as hazardous waste. For larger spills or spills outside of a fume hood, evacuate the area and contact your EHS department.

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE handle_weigh Weighing/Aliquoting prep_ppe->handle_weigh Proceed to handling prep_hood Verify Fume Hood Function prep_hood->handle_weigh prep_spill Prepare Spill Kit prep_spill->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Reaction Setup handle_solution->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE & Wash Hands cleanup_waste->cleanup_ppe

Sources

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